Comprehensive Physicochemical Profiling of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride: A Technical Guide for Drug Development
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing downstream synthetic workflows for conformationally constrained pharmacophores. 1-(4-Fluorobenzoyl)-1,4-diazepane hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing downstream synthetic workflows for conformationally constrained pharmacophores. 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS: 1269152-18-2) is a prime example of a highly versatile, bifunctional building block. By fusing a fluorobenzoyl moiety with a 7-membered 1,4-diazepane (homopiperazine) ring, this compound provides a unique structural motif heavily utilized in the design of soluble epoxide hydrolase (sEH) inhibitors[1][2], falcipain-2 inhibitors[3], and novel antipsychotic agents.
Understanding the exact physicochemical properties of this secondary amine hydrochloride salt—such as its ionization constant (pKa), kinetic solubility, and thermal stability—is critical. These parameters dictate not only the handling and storage of the intermediate but also the pharmacokinetic trajectory of the final Active Pharmaceutical Ingredient (API).
Core Physicochemical Properties
The following table synthesizes the critical quantitative data for the hydrochloride salt and its free base counterpart.
Property
Value / Description
Analytical Rationale
CAS Number (HCl Salt)
1269152-18-2
Standardized registry for the crystalline hydrochloride salt.
CAS Number (Free Base)
203519-36-2
Standardized registry for the non-salified intermediate[4].
Molecular Formula
C₁₂H₁₆ClFN₂O
Represents the protonated diazepane ring paired with a chloride counterion.
Molecular Weight
258.72 g/mol
Optimal low-molecular-weight building block for lead optimization.
Predicted pKa (Secondary Amine)
~9.2 – 9.5
The native homopiperazine ring has a pKa of 11.02[5]. The electron-withdrawing effect of the amide carbonyl reduces the basicity of the distal nitrogen.
Aqueous Solubility (pH 7.4)
>50 mg/mL (Highly Soluble)
The hydrochloride salt lattice readily dissociates in aqueous media, driven by high hydration energy.
Physical Appearance
White to off-white crystalline powder
Indicates high solid-state purity and a stable crystal lattice.
Mechanistic Insights: The "Why" Behind the Properties
To leverage this compound effectively, researchers must understand the causality behind its structural features:
The Fluorine Effect: The para-fluoro substitution on the benzoyl ring serves a dual purpose. Mechanistically, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para-position, increasing the biological half-life of downstream APIs[1]. Physicochemically, the highly electronegative fluorine atom modulates the lipophilicity (LogP) of the molecule, enhancing lipid membrane permeability without drastically inflating the molecular weight.
Diazepane vs. Piperazine Rigidity: The 7-membered 1,4-diazepane ring introduces a higher degree of conformational flexibility compared to the rigid 6-membered piperazine ring. This "induced fit" capability allows the molecule to adapt to complex, deep binding pockets, such as the catalytic site of soluble epoxide hydrolase (sEH)[2].
The Hydrochloride Salt Advantage: The free base of 1-(4-fluorobenzoyl)-1,4-diazepane[4] is prone to absorbing atmospheric moisture and can present as a viscous oil or low-melting solid. Conversion to the hydrochloride salt induces a highly crystalline lattice. This significantly improves shelf-life, handling (flowability during scale-up), and aqueous solubility, which is an absolute prerequisite for robust in vitro enzymatic assays[3].
Every protocol in a rigorous drug development pipeline must be a self-validating system. Below are the step-by-step methodologies for characterizing this compound, designed to eliminate experimental artifacts.
Protocol A: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is the gold standard for ionizable APIs. We use a background electrolyte to prevent activity coefficient fluctuations that would otherwise skew the Nernstian response of the pH electrode.
Sample Preparation: Dissolve 10.0 mg of 1-(4-fluorobenzoyl)-1,4-diazepane HCl in 10 mL of 0.15 M KCl solution.
Inert Atmosphere: Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the experiment. Self-Validation: Nitrogen prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the pH and create false equivalence points.
Titration: Titrate the solution using standardized 0.1 M NaOH at a controlled temperature of 25.0 ± 0.1 °C.
Reverse Titration (Self-Validation Step): Immediately back-titrate the solution with 0.1 M HCl. If the forward and reverse titration curves exhibit hysteresis, it indicates chemical degradation at high pH rather than simple deprotonation.
Data Analysis: Plot the first derivative of the pH vs. volume curve (
). The pKa is calculated using the Henderson-Hasselbalch equation at the half-equivalence point.
Causality: Kinetic solubility determines the maximum concentration of the compound in a specific buffer before precipitation occurs, which is critical for formulating dosing vehicles.
Saturation: Add excess 1-(4-fluorobenzoyl)-1,4-diazepane HCl (approx. 100 mg) to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 2 mL glass HPLC vial.
Equilibration: Agitate the suspension on a rotary shaker at 300 rpm for exactly 24 hours at 37 °C. Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, preventing the overestimation of solubility from transient supersaturated states.
pH Verification (Self-Validation Step): Measure the pH of the saturated solution. Because the compound is an HCl salt, its dissolution releases protons. If the pH drops below 7.3, the buffer capacity has been exhausted, and the solubility reading will be invalid for physiological conditions.
Quantification: Centrifuge at 10,000 x g for 15 minutes. Dilute the supernatant 1:100 in the mobile phase and analyze via HPLC-UV (
= 254 nm) against a standard calibration curve.
Protocol C: Solid-State Thermal Profiling (DSC)
Causality: Differential Scanning Calorimetry (DSC) identifies the exact melting point and detects polymorphic transitions.
Sample Prep: Accurately weigh 2.5 mg of the HCl salt into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any residual trapped solvent or moisture, ensuring that endothermic peaks represent true melting events rather than desolvation.
Baseline Establishment (Self-Validation Step): Run an empty, crimped aluminum pan through the exact heating profile to establish a baseline and subtract instrument-induced thermal artifacts.
Heating Profile: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge. This specific rate provides an optimal balance between thermal resolution (separating closely occurring events) and sensitivity.
Workflow Visualization
The following diagram illustrates the logical progression from synthesis to final application, highlighting the critical characterization checkpoints required before utilizing the intermediate in drug discovery.
Fig 1: Physicochemical characterization workflow for 1-(4-fluorobenzoyl)-1,4-diazepane HCl.
References
[4] National Center for Biotechnology Information. 1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | CID 16774148 - PubChem. Available at:[Link]
[1] Chen, Y., et al. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC. Available at:[Link]
[3] Arabian Journal of Chemistry. Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors. Available at: [Link]
[2] Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Available at: [Link]
An In-Depth Technical Guide to 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride (CAS Number: 1269152-18-2)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, a heterocyclic compound with potential applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a molecule belonging to the 1,4-diazepane class, it is situated within a chemical space known for a wide array of biological activities.[1][2][3] This document, compiled from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction and Chemical Identity
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is a synthetic compound characterized by a 1,4-diazepane ring acylated at the 1-position with a 4-fluorobenzoyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and pharmaceutical applications. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[4] Derivatives of this core have shown promise as antipsychotics, anxiolytics, anticonvulsants, and even anticancer agents.[1][3] The introduction of a 4-fluorobenzoyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to specific targets and improving its metabolic stability.[5]
The synthesis of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is typically achieved through a nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine in the 1,4-diazepane ring with 4-fluorobenzoyl chloride. The subsequent conversion to the hydrochloride salt is a standard procedure to improve handling and solubility.
Proposed Synthetic Workflow
The following protocol is a robust and scalable method for the synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Synthetic workflow for 1-(4-Fluorobenzoyl)-1,4-diazepane HCl.
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the reaction of 4-fluorobenzoyl chloride with atmospheric moisture. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of side products.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1,4-diazepane) is consumed.
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of the organic product in the aqueous phase).
Extraction and Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and dry over anhydrous Na₂SO₄.
Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Fluorobenzoyl)-1,4-diazepane free base, which may be purified by column chromatography on silica gel if necessary.
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
Final Product Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent. The following table summarizes the known and predicted properties of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride.
Table 2: Physicochemical Data
Property
Value
Source
Molecular Weight
258.72 g/mol
Calculated
Appearance
White to off-white solid
Expected
Melting Point
Not available
-
Solubility
Soluble in water and methanol
Expected for HCl salt
logP (predicted)
1.9
PubChem
pKa (predicted)
Basic pKa: ~8.5 (secondary amine)
ACD/Labs
Potential Pharmacological Applications and Mechanism of Action
While specific biological activity data for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is not extensively published, the broader class of 1,4-diazepine derivatives has been investigated for a range of therapeutic applications.[1][3]
Inferred Areas of Interest
Oncology: Recent studies have highlighted the potential of benzodiazepine derivatives as anticancer agents, with some compounds showing activity against various cancer cell lines, including breast, liver, and cervical cancer.[6] The mechanism may involve the inhibition of key proteins in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[6]
Kinase Inhibition: The 1,4-diazepane scaffold can be functionalized to target specific kinase enzymes. For instance, derivatives have been explored as inhibitors of VEGFR-2, a key regulator of angiogenesis, suggesting potential applications in cancer therapy.[7]
Central Nervous System (CNS) Disorders: The 1,4-diazepine core is famously associated with drugs that act on the CNS, such as anxiolytics and anticonvulsants.[1][3] While the subject compound is not a classical benzodiazepine, its structural features warrant investigation for potential modulation of CNS targets.
Sigma Receptor Ligands: Diazepane-containing derivatives have been synthesized and evaluated as sigma receptor (σR) ligands, which are implicated in a variety of neurological disorders.[8]
Hypothetical Signaling Pathway
Given the potential for this class of compounds to act as kinase inhibitors, a hypothetical signaling pathway is presented below. This illustrates how a molecule like 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride could potentially interfere with a cancer-related signaling cascade.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Analytical Methods for Characterization and Quantification
Robust analytical methods are essential for confirming the identity, purity, and concentration of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride. A combination of chromatographic and spectroscopic techniques is recommended.[9][10]
Analytical Workflow
Caption: Comprehensive analytical workflow for compound characterization.
Objective: To determine the purity of the compound and for quantification.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
Detection: UV at 254 nm.
Rationale: Reverse-phase HPLC is a standard and reliable method for the analysis of moderately polar organic compounds. The C18 stationary phase provides good retention, and the acetonitrile/water gradient allows for the separation of the main compound from potential impurities. TFA is used as an ion-pairing agent to improve peak shape.
Objective: To confirm the molecular weight of the compound and identify any impurities.
LC Conditions: Similar to the HPLC method described above.
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
Expected m/z: [M+H]⁺ at approximately 223.1 for the free base.
Rationale: LC-MS provides unambiguous confirmation of the molecular weight of the synthesized compound. ESI is a soft ionization technique suitable for this type of molecule, and positive ion mode will readily protonate the basic nitrogen atoms.
5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the compound.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for full structural assignment.
Expected ¹H NMR Features: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, and signals for the methylene protons of the 1,4-diazepane ring. The integration of these signals should be consistent with the number of protons in each environment.
Rationale: NMR is the most powerful technique for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed map of the molecule's connectivity.
5.2.4. Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Sample Preparation: KBr pellet or ATR.
Expected Absorptions: A strong carbonyl (C=O) stretch around 1630-1650 cm⁻¹, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Rationale: IR spectroscopy provides a quick and straightforward method to confirm the presence of the amide functional group, which is a key feature of the molecule.
Conclusion
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is a compound of significant interest for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a detailed and reasoned synthetic protocol, its physicochemical properties, potential pharmacological applications based on its structural class, and a suite of analytical methods for its characterization. By understanding the "why" behind the experimental procedures, researchers are better equipped to troubleshoot and adapt these methods to their specific needs, ultimately accelerating the exploration of this and related molecules' therapeutic potential.
References
[Synthesis, biological profile and computational insights of new derivatives of benzo [B][1] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein.]([Link])
[Identification of 3H-benzo[b][1] diazepine derivatives as PPARα agonists by in silico studies and biochemical evaluation.]([Link])
In-Depth Technical Guide: 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride in CNS Drug Discovery
Executive Summary In modern medicinal chemistry, 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS: 1269152-18-2) is rarely deployed as an end-stage therapeutic. Instead, it serves as a highly privileged synthetic bui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS: 1269152-18-2) is rarely deployed as an end-stage therapeutic. Instead, it serves as a highly privileged synthetic building block and core pharmacophore. Drug development professionals leverage this intermediate to construct complex, multi-target central nervous system (CNS) agents, particularly atypical antipsychotics, neuroprotective agents, and
By combining the metabolic resilience of a fluorinated aromatic system with the conformational flexibility of a 7-membered homopiperazine (1,4-diazepane) ring, this scaffold provides unique spatial vectors for engaging G-protein coupled receptors (GPCRs)[2]. This whitepaper deconstructs the physicochemical rationale, derivative-level mechanisms of action, and self-validating experimental workflows associated with this critical intermediate.
Structural & Physicochemical Profiling
The utility of 1-(4-fluorobenzoyl)-1,4-diazepane lies in its structural divergence from the ubiquitous piperazine scaffold. The shift from a rigid 6-membered ring to a 7-membered diazepane ring is known as "conformational expansion"[1].
The 1,4-Diazepane Ring: The added methylene unit increases the ring's flexibility, allowing the basic secondary amine to adopt non-planar geometries. This alters the projection vector of subsequent
-alkyl substituents, enabling the molecule to probe deeper or differently angled sub-pockets within GPCR transmembrane (TM) domains. Furthermore, the homopiperazine nitrogen exhibits a slightly higher than its piperazine counterpart, ensuring robust protonation at physiological pH.
The 4-Fluorobenzoyl Moiety: The para-fluoro substitution is a classic bioisosteric strategy. The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para-position, extending the half-life of the resulting drug. Additionally, the fluorine atom can participate in multipolar interactions or halogen bonding within hydrophobic receptor pockets[3].
Quantitative Pharmacophore Comparison
To guide rational drug design, the quantitative metrics of the diazepane scaffold are compared against the traditional piperazine equivalent below:
Both scaffolds maintain excellent Blood-Brain Barrier (BBB) permeability profiles[3].
Molecular Weight (Free Base)
222.26 g/mol
208.23 g/mol
The low molecular weight leaves ample "budget" for adding complex -alkyl targeting groups[3].
Vector Projection
Flexible, multi-angled
Rigid, linear equatorial/axial
Alters the trajectory of the basic nitrogen toward Asp3.32 in aminergic receptors[4].
Core Mechanism of Action: Target Engagement at the Derivative Level
Because 1-(4-fluorobenzoyl)-1,4-diazepane is a secondary amine, its primary pharmacological utility is realized when it is
-alkylated to form tertiary amine derivatives. These derivatives exhibit a highly specific mechanism of action targeting aminergic GPCRs (e.g., Dopamine , Serotonin ) and Sigma () receptors[2],[1].
Aminergic GPCR Orthosteric Binding
When a derivative enters the orthosteric binding site of a monoamine GPCR, the interaction is driven by two primary mechanisms:
Salt Bridge Formation: The basic nitrogen of the 1,4-diazepane ring becomes protonated in the CNS. This cation forms a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3)[4]. Without this interaction, competitive antagonism at
or receptors fails.
Hydrophobic Packing: The 4-fluorobenzoyl group projects downward into the hydrophobic micro-pocket of the receptor. The aromatic ring engages in
stacking with aromatic residues (such as Trp6.48 on TM6 or Phe6.52), while the fluorine atom stabilizes the conformation via lipophilic packing or halogen bonding[4].
Logical interaction flow between the pharmacophore and GPCR binding pocket residues.
Experimental Workflows & Assays
To ensure scientific integrity, the synthesis of this pharmacophore and the subsequent biological evaluation of its derivatives must rely on self-validating protocols.
Phase 1: Self-Validating Chemical Synthesis
The synthesis of 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride requires strict regiocontrol to prevent di-acylation of the homopiperazine ring[1].
Step-by-Step Methodology:
Protection Strategy: Begin with 1-Boc-1,4-diazepane (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Causality: The Boc group temporarily masks one secondary amine, ensuring the subsequent acylation is strictly mono-directional.
Acylation: Cool the solution to 0°C. Add triethylamine (
, 1.5 eq) followed by dropwise addition of 4-fluorobenzoyl chloride (1.1 eq). Causality: acts as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc-deprotection in situ.
In-Process Validation: At 2 hours, sample the reaction for LC-MS analysis. Self-Validation: The reaction is only quenched when the starting material peak (
201) disappears entirely, and the intermediate peak ( 323) dominates, validating complete conversion.
Deprotection & Salt Formation: Purify the intermediate, then dissolve it in 4M HCl in dioxane. Stir at room temperature for 4 hours. Causality: HCl in dioxane cleanly cleaves the Boc group while simultaneously precipitating the product as a hydrochloride salt. The HCl salt is vastly superior to the free base as it prevents oxidative degradation and ensures rapid aqueous solubility for downstream biological assays[1].
Self-validating synthetic workflow for 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride.
Phase 2: In Vitro Radioligand Binding Assay
Once the pharmacophore is elaborated into a final drug candidate, its target engagement must be quantified.
Step-by-Step Methodology:
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human
or receptors.
Radioligand Incubation: Incubate 50
g of membrane protein with the synthesized diazepane derivative (at varying concentrations from to M) and a fixed concentration of a radioligand (e.g., -spiperone for or -ketanserin for )[4]. Causality: Radioligand displacement is utilized because it directly measures physical target affinity () without the confounding variables of downstream signal amplification found in functional assays.
Internal Control Validation: Include a parallel assay well containing 10
M haloperidol to define Non-Specific Binding (NSB). Self-Validation: If the NSB accounts for >10% of the total radioactive signal, the assay is automatically invalidated and discarded. High NSB indicates lipid partitioning artifacts, meaning the lipophilic fluorobenzoyl group is sticking to the membrane rather than the receptor[4].
Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity using liquid scintillation counting.
The Solvation Dynamics of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride: A Technical Guide for In Vitro and In Vivo Formulation
Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Pharmacologists Executive Summary The transition of a hit compound from biochemical screening to cell...
The transition of a hit compound from biochemical screening to cellular and in vivo models is heavily dependent on its solvation thermodynamics. 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS: 1269152-18-2)[1] is a functionalized homopiperazine scaffold frequently utilized in drug discovery. While the free base form (CID 16774148)[2] presents challenges in aqueous media, the hydrochloride (HCl) salt form fundamentally alters the compound's dissolution profile.
This whitepaper provides an authoritative, field-proven framework for handling, solubilizing, and validating the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous systems.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate solubility, we must first analyze the compound's structural drivers. The molecule consists of a lipophilic 4-fluorobenzoyl moiety and a hydrophilic 1,4-diazepane ring.
The Causality of Solvent Selection (Expertise & Experience)
Aqueous Media (Water/PBS): Free-base diazepine derivatives (such as clozapine) often exhibit poor aqueous solubility (<0.5 mg/mL) and require organic co-solvents like DMSO for biological assays[4]. However, because 1-(4-Fluorobenzoyl)-1,4-diazepane is formulated as an HCl salt , the secondary amine is protonated. This creates strong ion-dipole interactions with water molecules, driving rapid dissolution. Furthermore, because the predicted pKa of the diazepane nitrogen is ~10.4[3], the compound remains >99% ionized at physiological pH (7.4), preventing precipitation in standard phosphate-buffered saline (PBS).
DMSO: DMSO is a highly polar, aprotic solvent with a high dielectric constant. The oxygen atom of its sulfoxide group acts as a powerful hydrogen-bond acceptor, efficiently solvating the protonated diazepanium cation while the hydrophobic methyl groups solvate the fluorobenzoyl ring. This dual-action solvation ensures high stock concentrations (>50 mM) without the risk of compound crashing out upon freeze-thaw cycles.
Quantitative Preparation & Molarity Guidelines
For reproducible assay results, stock solutions must be prepared volumetrically. Below is the standardized preparation matrix based on the compound's molecular weight of 258.72 g/mol [1].
Table 2: Volumetric Preparation for Standardized Stock Solutions
Target Concentration
Mass of API
Volume of Solvent (DMSO/H₂O)
Application Context
1 mM
0.259 mg
1.0 mL
High-throughput in vitro screening
10 mM
2.59 mg
1.0 mL
Standard cellular assay stock
50 mM
12.94 mg
1.0 mL
In vivo dosing formulation intermediate
100 mM
25.87 mg
1.0 mL
Maximum recommended stock (DMSO only)
Note: When preparing aqueous stocks >10 mM, use unbuffered LC-MS grade water. Dissolving high concentrations of an HCl salt in weakly buffered solutions can drastically lower the pH, potentially causing assay artifacts.
Self-Validating Protocol for Thermodynamic Solubility
Kinetic solubility (adding solvent until a powder dissolves) is prone to massive error due to supersaturation and slow crystal lattice breakdown. As a best practice, solubility must be determined thermodynamically .
The following protocol is designed as a self-validating system: it not only measures the concentration of the dissolved compound but also verifies that the undissolved solid has not chemically degraded or changed its crystal form (e.g., disproportionation from salt to free base) during the assay.
Step-by-Step Methodology
Solid Dispensing: Accurately weigh 2.0 mg of the solid API into a 1.5 mL amber glass HPLC vial. (Causality: Amber glass is mandatory to prevent potential UV-induced photodegradation of the benzoyl moiety during the 24-hour equilibration).
Solvent Addition: Add 100 µL of the target solvent (100% DMSO or LC-MS grade Water) to force a supersaturated state (theoretical 20 mg/mL).
Thermal Equilibration: Vortex for 60 seconds, then incubate on a thermoshaker at 25°C, 800 rpm for exactly 24 hours. (Causality: 24 hours ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium).
Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes at 25°C. (Causality: Centrifugation is strictly preferred over syringe filtration. Small volumes of lipophilic compounds can non-specifically bind to PTFE or PVDF filter membranes, leading to artificially low concentration readings).
Supernatant Quantification: Carefully aspirate 10 µL of the clear supernatant, dilute 1:100 in the mobile phase, and quantify via HPLC-UV against a known standard curve.
Pellet Validation (The Self-Validating Step): Extract the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). (Causality: If the aqueous pH dropped and caused the salt to disproportionate into the free base, the XRPD pattern will change. This proves whether you measured the solubility of the HCl salt or a precipitated free-base artifact).
Workflow Visualization
Figure 1: Self-validating thermodynamic solubility workflow with solid-state verification.
Storage, Handling, and Best Practices
To maintain the integrity of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride across longitudinal studies, strictly adhere to the following handling principles:
Hygroscopicity Management: Hydrochloride salts of secondary amines are notoriously hygroscopic. Store the bulk powder in a desiccator at -20°C. Before opening, allow the vial to equilibrate to room temperature for 30 minutes to prevent ambient moisture condensation on the powder, which can artificially inflate the apparent mass during weighing.
DMSO Stock Aliquoting: DMSO is highly hygroscopic and will absorb water from the atmosphere, which can cause the compound to precipitate over time. Prepare DMSO stock solutions and immediately divide them into single-use aliquots (e.g., 50 µL) stored at -80°C.
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. The localized concentration gradients formed during the freezing of DMSO can induce irreversible crystallization of the API.
References
PubChem. "1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | CID 16774148". National Center for Biotechnology Information.[Link]
Safety, Handling, and Synthetic Integration of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride: A Technical Whitepaper
Executive Summary & Structural Causality As a Senior Application Scientist, I approach the handling and application of fluorinated diazepanes not merely as a set of procedural steps, but as a system of chemical logic. 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
As a Senior Application Scientist, I approach the handling and application of fluorinated diazepanes not merely as a set of procedural steps, but as a system of chemical logic. 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS: 1269152-18-2) is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.
The causality behind its structural design is twofold:
The Homopiperazine Core: The 7-membered 1,4-diazepane ring introduces a distinct spatial geometry, altering the exit vectors of N-substituents compared to standard 6-membered piperazines[1]. This conformational flexibility is crucial for navigating sterically restricted binding pockets in target proteins.
The 4-Fluorobenzoyl Moiety: The para-fluoro substitution acts as a metabolic shield against cytochrome P450-mediated oxidation. Simultaneously, the benzoyl group provides a rigid, planar surface that enhances potential π-π stacking interactions with aromatic residues in the target binding site[1].
Commercial suppliers typically provide this compound as a hydrochloride salt. The chemical logic here is stability: the free base (CAS: 203519-36-2)[1] is a secondary amine prone to oxidation and hygroscopicity. The HCl salt ensures a free-flowing powder, extending shelf life and allowing for precise stoichiometric weighing during synthetic scale-up.
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in various solvent systems and biological assays.
Table 1: Physicochemical & Safety Data Comparison
Parameter
Value
Causality / Practical Implication
CAS Number
1269152-18-2
Ensures the correct, stable salt form is procured.
Molecular Weight
258.72 g/mol
Crucial for exact molar equivalent calculations.
Physical Form
Solid (Powder)
Prone to aerosolization; necessitates draft protection.
Safety data sheets classify this compound under standard irritant categories (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[2]. The secondary amine (even as an HCl salt) and the fluorinated aromatic ring can interact with biological membranes and proteins, causing localized irritation.
Self-Validating Safety Protocol:
To ensure absolute trustworthiness in the laboratory, handling must follow a self-validating loop:
Pre-Weighing Inspection: Verify the integrity of the storage container. If clumping is observed, moisture ingress has occurred, invalidating the anhydrous assumption and requiring re-drying under a vacuum.
Weighing Verification: A self-validating weighing protocol involves taring the vial, dispensing the solid, and re-weighing the vial. The mass difference must exactly match the balance reading. If static charge causes powder to cling to the spatula, an anti-static gun must be employed to prevent loss of material.
Post-Handling Neutralization: Wipe down the balance and surrounding area with a 70% IPA/water solution. Monitor for any pH changes on the wipe using universal indicator paper (validating the complete removal of the slightly acidic HCl salt residue).
Standard operating procedure for safe handling and storage.
Experimental Workflow: N-Functionalization
When utilizing 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride in synthesis, the primary goal is functionalizing the free secondary amine at the N4 position via nucleophilic substitution or coupling.
Step-by-Step Methodology:
Free-Basing (Causality): The HCl salt must be neutralized to render the amine nucleophilic. Suspend 1.0 eq of the hydrochloride salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), depending on the electrophile's solubility.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Why 3.0 eq? 1.0 eq neutralizes the HCl, 1.0 eq acts as the acid scavenger for the subsequent reaction, and the excess ensures kinetic favorability.
Electrophile Introduction: Dropwise add 1.1 eq of the desired electrophile (e.g., an aryl halide or sulfonyl chloride) at 0 °C to prevent exothermic degradation.
Self-Validating Kinetics Check: Pull a 10 µL aliquot after 2 hours. Quench in methanol and run LC-MS. The disappearance of the m/z 223 peak (free base[M+H]⁺)[1] and the appearance of the product mass validates the reaction progression. If m/z 223 persists, the reaction is incomplete, prompting a re-evaluation of base equivalents or temperature.
Workup & Isolation: Wash the organic layer with saturated aqueous NaHCO₃ to remove excess DIPEA·HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Synthetic pathway and self-validating reaction loop.
Storage & Degradation Kinetics
To maintain the integrity of the hydrochloride salt, the compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Exposure to ambient humidity will lead to the gradual absorption of water, forming hydrates that alter the effective molecular weight and disrupt stoichiometric precision during sensitive cross-coupling reactions.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16774148, 1-(4-Fluorobenzoyl)-1,4-diazepane." PubChem.[Link]
The 1,4-Diazepine Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Since the serendipitous discovery of chlordiazep...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Since the serendipitous discovery of chlordiazepoxide in 1955, this structural motif, particularly in its benzodiazepine form, has been the foundation for a vast array of therapeutics, most notably for treating central nervous system (CNS) disorders.[1][2] For decades, drugs based on this core have been indispensable for managing anxiety, insomnia, seizures, and muscle spasms.[2] However, the therapeutic journey of the 1,4-diazepine scaffold has evolved far beyond its initial applications. Continuous research has unveiled its remarkable versatility, leading to the development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] This guide provides an in-depth technical exploration of the 1,4-diazepine core, delving into its fundamental architecture, the classical and modern synthetic strategies used to construct it, its canonical role as a GABA-A receptor modulator, and its expanding applications in oncology and infectious diseases. We will examine the critical structure-activity relationships that govern its diverse biological effects and present detailed protocols for its synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this remarkable scaffold for future therapeutic innovations.
Chapter 1: Introduction to the 1,4-Diazepine Scaffold
The "Privileged Structure" Concept
In medicinal chemistry, a privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 1,4-diazepine core is a classic example of such a scaffold.[5][6] Its success stems from a unique combination of properties: a semi-rigid seven-membered ring that allows for specific spatial arrangements of substituents, a low number of rotatable bonds, and a balance of lipophilicity with hydrogen bond donors and acceptors.[7] This structural and physicochemical profile enables derivatives to be tailored for high-affinity interactions with a wide range of biological receptors and enzymes, explaining its enduring presence in drug discovery.[6]
Core Architecture and Physicochemical Properties
The fundamental 1,4-diazepine is a seven-membered heterocycle. However, in medicinal chemistry, it is most commonly encountered as the 1,4-benzodiazepine, where the diazepine ring is fused to a benzene ring.[1][2] This fusion confers aromaticity and provides an additional anchor for molecular interactions. The diazepine ring itself is non-planar and can adopt various conformations, which is a critical factor in its ability to interact with diverse biological targets.[7][8] The nitrogen atoms at positions 1 and 4 can act as hydrogen bond acceptors, and substitutions at these and other positions can be used to finely tune the molecule's electronic profile, solubility, and metabolic stability.
Caption: Core structure of 1,4-benzodiazepine with standard numbering.
A Historical Perspective: The Benzodiazepine Saga
The era of 1,4-diazepines began unexpectedly. In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach discovered chlordiazepoxide (Librium) after revisiting a series of compounds he had synthesized years earlier and initially discarded.[2] This discovery led to the development of diazepam (Valium) in 1963, a compound that became one of the most widely prescribed drugs in history.[1][2] This initiated what is often called the "benzodiazepine saga," a period of intense research and development that solidified the scaffold's role in treating CNS disorders and laid the groundwork for its exploration in other therapeutic areas.[1]
Chapter 2: The Canonical Role: Central Nervous System Modulation
Mechanism of Action: The GABA-A Receptor Complex
The primary mechanism for the CNS effects of classical benzodiazepines is their action as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the brain. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of the receptor's associated chloride ion channel opening.[9] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or depressant effect on the central nervous system.[9]
Caption: Mechanism of 1,4-benzodiazepine action at the GABA-A receptor.
Structure-Activity Relationships (SAR) for CNS Activity
The therapeutic profile of a 1,4-benzodiazepine is dictated by the nature and position of its substituents. Decades of research have established clear SAR principles for CNS activity.[1][8]
Ring A (Fused Benzene Ring): An electron-withdrawing group (e.g., Cl, NO2, F) at position 7 is crucial for high anxiolytic and sedative activity.[1] Lack of a substituent or placing it at other positions diminishes activity.
Ring B (Diazepine Ring): A carbonyl group at position 2 is common. A methyl group at position 1 can increase potency and affect metabolism.[10] The presence of a hydroxyl group at position 3 generally results in shorter-acting compounds.
Position 5: A phenyl group at this position is optimal for activity. Ortho-substitution on this phenyl ring with an electron-withdrawing group (e.g., Cl, F) can further enhance potency.[1]
The 1,4-benzodiazepine scaffold is the basis for some of the most well-known CNS drugs.[11][12]
Diazepam (Valium): A long-acting agent used for anxiety, muscle spasms, and seizures.[2]
Alprazolam (Xanax): An intermediate-acting agent primarily used for anxiety and panic disorders.
Lorazepam (Ativan): An intermediate-acting drug with potent amnesic effects, used for anxiety and as a pre-anesthetic.[1][2]
Clonazepam (Klonopin): A long-acting benzodiazepine with strong anticonvulsant properties.[1]
Midazolam (Versed): A short-acting hypnotic agent, often used for procedural sedation.[1]
Chapter 3: Synthetic Strategies: Building the Core
The construction of the 1,4-benzodiazepine ring system has been a subject of extensive research, evolving from classical multi-step sequences to highly efficient modern methodologies.
The Classical Approach: The Sternbach Synthesis
The original synthesis developed by Leo Sternbach's group remains a cornerstone of benzodiazepine chemistry.[1] The causality of this pathway is a logical sequence of bond-forming and rearrangement reactions. It typically begins with a 2-aminobenzophenone, which provides the foundational benzene ring and the carbon atom for position 5.
Caption: Workflow of the classical Sternbach synthesis of 1,4-benzodiazepines.
Experimental Protocol: Synthesis of Diazepam (Representative)
Step 1: Oxime Formation. 2-amino-5-chlorobenzophenone is treated with hydroxylamine hydrochloride in a suitable solvent like ethanol. The rationale is to convert the ketone into an oxime, which introduces the first nitrogen atom required for the diazepine ring.[1]
Step 2: Chloroacetylation. The resulting oxime is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine). This step acylates the amino group, introducing the chloroacetyl moiety which contains the necessary carbon and chlorine atoms for the subsequent cyclization.
Step 3: Intramolecular Cyclization. The chloroacetamide intermediate is treated with a base, such as sodium hydroxide. The basic conditions facilitate an intramolecular nucleophilic substitution where the nitrogen of the oxime displaces the chloride, forming the seven-membered diazepine ring as an N-oxide.[1]
Step 4: N-Oxide Reduction. The N-oxide functional group, which is not essential for biological activity, is reduced. This can be achieved using reagents like phosphorus trichloride (PCl3) to yield the target benzodiazepine.[1]
Step 5: N-Alkylation. To obtain diazepam, the resulting nordiazepam is methylated at the N-1 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Modern Synthetic Innovations
While robust, the classical synthesis can be lengthy. Modern chemistry seeks more efficient and diversity-oriented routes.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which incorporates portions of all reactants. MCRs, such as the Ugi four-component condensation, have been adapted to produce 1,4-benzodiazepine derivatives in a highly efficient manner, allowing for rapid generation of diverse compound libraries.[7][13]
Catalyzed Intramolecular Cyclizations: Palladium or copper-catalyzed C-N cross-coupling reactions are powerful tools for forming the diazepine ring.[5] For example, an appropriately substituted 1-(2-bromobenzyl)azetidine-2-carboxamide can undergo a copper-catalyzed intramolecular coupling to form an azetidine-fused benzodiazepine, which can then be further functionalized.[5] This approach provides access to novel and complex derivatives that are difficult to obtain through classical methods.
Chapter 4: Beyond the Brain: The Expanding Therapeutic Utility
While synonymous with CNS activity, the 1,4-diazepine scaffold's privileged nature has led to its successful application in numerous other therapeutic fields.[4][13][14]
Anticancer Agents: A Paradigm Shift
The discovery that some 1,4-diazepine derivatives possess potent antiproliferative properties marked a significant shift in the perception of this scaffold.[3] Their mechanisms of action in cancer are diverse and distinct from their effects on the GABA-A receptor.
Mechanisms of Action:
Induction of Apoptosis and Cell Cycle Arrest: Many anticancer benzodiazepines exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[9][15]
Protein Synthesis Inhibition: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, a novel mechanism for this class of compounds.[15]
DNA Intercalation: Some derivatives are designed to act as DNA intercalating agents, disrupting DNA replication and transcription in tumor cells.[3]
SAR for Anticancer Activity: The structural requirements for anticancer activity differ significantly from those for CNS effects. For instance, modifications that might abolish GABA-A receptor binding can be beneficial for cytotoxicity. The development of these agents often involves fusing additional heterocyclic rings or attaching complex side chains to the core scaffold.[9]
The structural versatility of 1,4-diazepines has also been exploited to develop agents against infectious diseases.
Antibacterial/Antifungal: Derivatives have been synthesized and shown to have significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13][18] For example, a dichlorinated 1,4-benzodiazepine derived from curcumin showed remarkable potency against S. aureus.[18]
Anti-HIV: Certain 1,4-diazepine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), forming a key component of anti-HIV research.[19]
Caption: Diverse therapeutic targets of the 1,4-diazepine scaffold.
Other Emerging Applications
The exploration of 1,4-diazepines continues to yield promising leads in various other areas:
Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory drugs.
Antiparasitic Agents: A series of benzodiazepinediones were identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.
Metabolic Disorders: Recently, 3H-benzo[b][3]diazepine derivatives were identified as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD).[20]
Chapter 5: Future Directions and Conclusion
Challenges and Opportunities
Despite its successes, the 1,4-diazepine scaffold presents challenges. For CNS applications, the primary concerns remain side effects such as tolerance, dependence, and sedation. For anticancer and other applications, achieving high selectivity for the target over other cellular components to minimize toxicity is a major hurdle.
The opportunities, however, are vast. The use of bioisosteric replacements , where a functional group (like a benzene ring) is swapped for another with similar physical or chemical properties, can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles and novel intellectual property.[21][22] Modern synthetic methods continue to expand the accessible chemical space, and the integration of computational modeling and in silico screening can accelerate the identification of new derivatives for specific, validated targets.[20][23]
Concluding Remarks
The 1,4-diazepine core is a testament to the power of a privileged scaffold in medicinal chemistry. From its revolutionary impact on the treatment of anxiety and neurological disorders to its current role as a versatile platform for developing anticancer and anti-infective agents, its journey is one of continuous discovery and innovation. The inherent structural and chemical versatility of the 1,4-diazepine ring ensures that it will remain a focal point of drug discovery efforts for the foreseeable future, promising new therapies for a wide spectrum of human diseases.
References
Current time information in Los Angeles, CA, US. (n.d.). Google.
Gali-Muhtasib, H., & El-Sabban, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[3]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. Retrieved from
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate.
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 31984889.
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
Hamed, O. A., Taha, A. A., Al-Nuri, M. A., Hussein, A. Q., & Hamed, E. M. (2019). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. PubMed, 31448712.
Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
Thomas, M. G., et al. (2025). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, (9). Retrieved from
Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915.
Unknown. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
Unknown. (2025). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate.
Li, Y., et al. (2023). Identification of 3H-benzo[b][3] diazepine derivatives as PPARα agonists by in silico studies and biochemical evaluation. Journal of Biomolecular Structure and Dynamics. Retrieved from
Zhang, X., et al. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
Unknown. (n.d.). 1,4-Benzodiazepine ring-containing clinically available drugs. ResearchGate.
Unknown. (1996). Imidazo[1,5-g][3]diazepines, TIBO analogues lacking the phenyl ring: synthesis and evaluation as anti-HIV agents. Semantic Scholar. Retrieved from
Ioannides, C., & Parke, D. V. (n.d.). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. PubMed.
Unknown. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
Singh, P., & Kaur, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate.
Unknown. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
Yadav, P., Kumari, N., Saingar, S., & Joshi, Y. C. (2013). Synthesis and Antibacterial Activity of Some Novel 1,4-Diazepines from β-Diketones/ β -Ketoesters of 4 -Acetylaminobenzene Sulphonyl Chloride. International Journal of Recent Research and Review, VI(2).
Unknown. (n.d.). General structures of some commercial drugs containing 1,4- or 1,5-BDZ core. ResearchGate.
Oraić, D., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry.
Unknown. (n.d.). 1,4-Diazepines. ResearchGate.
Senter, T. J., et al. (n.d.). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC.
Unknown. (n.d.). Benzodiazepine. Wikipedia.
Menghani, S. S., et al. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science Publishers.
Spectroscopic Characterization of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, a compound of interest in contemporary drug discovery and development. Aimed...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, a compound of interest in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are detailed, and the causal relationships behind the spectral features are explained with reference to the molecular structure. This guide is intended to serve as a practical resource for the structural elucidation and characterization of this and similar molecular entities.
Introduction
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is a molecule that incorporates a 4-fluorobenzoyl moiety attached to a seven-membered 1,4-diazepane ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of any new chemical entity. This guide provides a detailed walkthrough of the expected spectroscopic data for this compound, offering a foundational dataset for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a compound like 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt). The choice of solvent is critical to avoid overlapping signals with the analyte.[2]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[3]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.[4]
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Diagram of the NMR Experimental Workflow:
Caption: Workflow for IR data acquisition and processing.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000 - 3100
Medium
Aromatic C-H stretch
~2850 - 3000
Medium
Aliphatic C-H stretch
~2400 - 2700
Broad, Strong
N-H stretch (secondary amine hydrochloride)
~1630 - 1660
Strong
C=O stretch (Amide I band)
~1580 - 1620
Medium-Strong
N-H bend (secondary amine hydrochloride) and Aromatic C=C stretch
~1500 - 1550
Strong
Aromatic C=C stretch
~1220 - 1240
Strong
C-F stretch
~1100 - 1300
Medium
C-N stretch
~830 - 860
Strong
para-substituted aromatic C-H out-of-plane bend
Interpretation:
N-H Stretching: A very broad and strong absorption band is expected in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt. [3][6][7]This is a key indicator of the hydrochloride form.
C=O Stretching: A strong, sharp peak between 1630 and 1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, often referred to as the Amide I band.
[8][9]* Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1500-1620 cm⁻¹ region.
[10]* N-H Bending: The N-H bending vibration of the secondary amine salt is expected around 1580-1620 cm⁻¹.
[11][12]* C-F Stretching: A strong absorption band due to the C-F bond stretch is anticipated in the 1220-1240 cm⁻¹ range.
[13][14][15]* Aromatic Substitution Pattern: A strong band in the 830-860 cm⁻¹ region is characteristic of the out-of-plane C-H bending for a para-substituted aromatic ring.
[10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like LC-MS. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, as it is likely to produce the protonated molecular ion [M+H]⁺.
[16]2. Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
Data Analysis: The mass spectrum is a plot of ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the structure is inferred from the fragmentation pattern.
[17]
Diagram of the MS Experimental Workflow:
Caption: Workflow for MS and MS/MS data acquisition.
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Ions of 1-(4-Fluorobenzoyl)-1,4-diazepane
m/z
Proposed Fragment Ion
223.1241
[M+H]⁺ (Protonated molecular ion of the free base)
123.0502
[4-Fluorobenzoyl cation]⁺
95.0424
[Phenyl cation from 4-fluorobenzoyl]⁺
101.1073
[Protonated 1,4-diazepane]⁺
Note: m/z values are for the monoisotopic masses.
Interpretation and Predicted Fragmentation Pathway:
The free base, 1-(4-Fluorobenzoyl)-1,4-diazepane, has a molecular weight of 222.26 g/mol . In positive ion ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 223.12.
The most likely fragmentation pathway upon CID involves the cleavage of the amide bond, which is a common fragmentation route for N-acyl compounds. [17][18]This would lead to two primary fragment ions:
The 4-Fluorobenzoyl Cation: Cleavage of the C-N amide bond would yield the stable 4-fluorobenzoyl cation at an m/z of 123. This ion can further lose a neutral carbon monoxide (CO) molecule to form the 4-fluorophenyl cation at an m/z of 95.
[16][19]2. The Diazepane Fragment: The other part of the molecule would be the protonated 1,4-diazepane ring, which would be observed at an m/z of 101. Further fragmentation of this ring could also occur.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride. The predicted NMR, IR, and MS data, along with the detailed interpretation of the spectral features, offer a valuable resource for researchers working with this compound. The provided experimental protocols serve as a starting point for obtaining high-quality data. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the identity and purity of their synthesized materials, a crucial aspect of drug discovery and development.
References
Marion, R., & O'Brien, M. K. (1954). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 32(8), 751-756.
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222.
ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]
Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-66.
Tavares, L. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]
Alan, G. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. Retrieved from [Link]
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2020). Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzod[6][16]iazepines. Arabian Journal of Chemistry, 13(1), 2849-2857.
SpectraBase. (n.d.). 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Retrieved from [Link]
TSI Journals. (2018, February 27). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Retrieved from [Link]
Ufaruna, N. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Retrieved from [Link]
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. Retrieved from [Link]
Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222.
Royal Society of Chemistry. (2010). Diazepam Codeine. Royal Society of Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Retrieved from [Link]
Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link]
SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
University of Ottawa. (n.d.). 13 Carbon NMR. University of Ottawa. Retrieved from [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
ResearchGate. (n.d.). Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure.... ResearchGate. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C NMR calculations on azepines and diazepines. Royal Society of Chemistry. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Retrieved from [Link]
SpectraBase. (n.d.). Fluorobenzene - Optional[ATR-IR]. SpectraBase. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
National Institutes of Health. (n.d.). 1,4-Ditosyl-1,4-diazepane. PMC. Retrieved from [Link]
ResearchGate. (2025, October 17). (PDF) Homopiperazine (Hexahydro-1,4-diazepine). ResearchGate. Retrieved from [Link]
Engineering Conformational Restraint: Research Applications and Methodologies for Novel 1,4-Diazepane Compounds
The 1,4-Diazepane Scaffold: A Paradigm of Conformational Control As a Senior Application Scientist, I approach drug design not merely through the lens of raw binding affinity, but through the mechanics of structural pre-...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,4-Diazepane Scaffold: A Paradigm of Conformational Control
As a Senior Application Scientist, I approach drug design not merely through the lens of raw binding affinity, but through the mechanics of structural pre-organization. In recent years, the 1,4-diazepane (homopiperazine) ring has proven to be a highly privileged scaffold in chemical biology. By introducing a seven-membered, sp3-rich heterocyclic ring, researchers can enforce a rigid conformational geometry. This constraint optimally orients appended pharmacophores into receptor binding pockets while maintaining excellent metabolic stability and central nervous system (CNS) penetrance compared to flexible acyclic amines.
This technical guide explores the multifaceted applications of 1,4-diazepane derivatives and outlines self-validating experimental workflows for their synthesis and pharmacological evaluation.
Pharmacological Applications and Target Specificity
Orexin Receptor Antagonism and Neurobiology
The antagonism of the orexin neuropeptide system represents a breakthrough mechanism for treating insomnia and sleep disorders. 1,4-diazepane derivatives, such as the1, effectively block orexin signaling in vivo[1]. Beyond therapeutics, this scaffold is actively used to develop novel 18F-labeled Positron Emission Tomography (PET) probes. Compounds like BTF demonstrate sub-nanomolar affinity for OX1R and exceptional selectivity over OX2R, enabling high-resolution 2[2].
Integrin and Chemokine Receptor Modulation
In autoimmune and oncology research, 1,4-diazepane-2-ones and 2,5-diones have been identified as potent inhibitors of the Lymphocyte function-associated antigen-1 (LFA-1)/ICAM-1 interaction (3[3], 4[4]). Furthermore, replacing the core with aryl-[1,4]diazepane ureas yields functional antagonists of the chemokine receptor CXCR3, effectively5[5].
Emerging Frontiers: Amyloid-Beta and Immuno-PET
Recent structural biology efforts have shown that symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives can intercalate into the narrow channels of Amyloid-β (Aβ42 and Aβ40) assemblies, stabilizing the peptides and 6[6]. Additionally, the 6-amino-1,4-diazepane scaffold has been functionalized into bifunctional chelators for Zirconium-89 (89Zr), providing exceptionally stable immunoconjugates for 7[7].
Quantitative Pharmacological Data
To facilitate cross-disciplinary comparison, the binding affinities and target applications of key 1,4-diazepane derivatives are summarized below:
The following diagram illustrates the classical G-protein coupled receptor (GPCR) signaling cascade disrupted by 1,4-diazepane-based orexin antagonists.
Mechanism of action for 1,4-diazepane-based orexin receptor antagonists.
Validated Experimental Methodologies
A robust scientific methodology must be self-validating. The following protocols for synthesizing and evaluating 1,4-diazepane derivatives incorporate intrinsic quality control checkpoints to ensure data integrity.
Protocol 1: Solid-Phase Synthesis of 1,4-Diazepane-2-one Combinatorial Libraries
Causality: Solid-phase synthesis on a Rink-amide MBHA resin allows for rapid, site-specific diversification of the diazepane scaffold, which is critical for high-throughput structure-activity relationship (SAR) elucidation[3].
Step-by-Step Workflow:
Resin Loading: Swell Rink-amide MBHA resin in dimethylformamide (DMF).
Self-Validating Checkpoint: Perform a qualitative Kaiser test; a positive (blue) result confirms the presence of free primary amines. Proceeding without this confirmation risks zero-yield batches.
Amino Acid Coupling: Couple Fmoc-protected amino acids using HOBt/DIC (1-Hydroxybenzotriazole / N,N'-Diisopropylcarbodiimide) to form the polymer-supported intermediate[3].
Causality: HOBt actively suppresses racemization during activation, ensuring the stereochemical integrity of the final constraint.
Deprotection & Cyclization: Remove the Fmoc group using 20% piperidine in DMF. Induce intramolecular cyclization under basic conditions to form the 1,4-diazepane-2-one core.
Cleavage and Quality Control: Cleave the compound from the resin using a Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) cocktail.
Self-Validating Checkpoint: Before biological assay, analyze the crude product via LC-MS and chiral HPLC. If the enantiomeric excess (ee) is <95%, the batch must be subjected to preparative chiral chromatography. Biological assays on racemic mixtures yield confounded affinity data.
Protocol 2: Cellular Binding Inhibition Assay for OX1R Affinity
Causality: To accurately determine the binding affinity (Ki) of novel 1,4-diazepane derivatives, a competitive radioligand binding assay using [125I]-labeled probes is employed due to its extreme sensitivity for nanomolar interactions[2].
Step-by-Step Workflow:
Cell Preparation: Culture CHO cells stably expressing human OX1R. Harvest and homogenize in HEPES buffer (pH 7.4) containing protease inhibitors.
Causality: Protease inhibitors prevent the degradation of the GPCR, which would artificially lower the Bmax (total receptor density) and skew the binding curve.
Incubation: Incubate 50 µg of membrane protein with 0.05 nM of [125I]-labeled competitive ligand and varying concentrations (10^-11 to 10^-5 M) of the test 1,4-diazepane compound for 90 minutes at room temperature to reach equilibrium[2].
Non-Specific Binding (NSB) Control: In parallel, incubate membranes with the radioligand and a massive excess (10 µM) of unlabeled Suvorexant.
Self-Validating Checkpoint: The NSB must be less than 20% of total binding. If NSB is higher, the washing protocol is insufficient or the radioligand is degrading, completely invalidating the IC50 calculation.
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.
Data Analysis: Calculate IC50 using non-linear regression and apply the Cheng-Prusoff equation to derive the Ki value.
References
1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - ScienceDirect
Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in r
1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed
Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists - PubMed
Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - ACS Public
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - Scientific Research Publishing
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone)
Development and in vitro evaluation of new bifunctional 89Zr-chelators based on the 6-amino-1,4-diazepane scaffold for immuno-PET applic
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Procedure (SOP)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of CNS-active agents and protease inhibitors [1]. The target compound, 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride (CAS 1269152-18-2) [2], serves as a critical intermediate.
The Homopiperazine Challenge (Causality of Design):
Direct mono-acylation of a symmetrical diamine like homopiperazine is statistically inefficient. Adding 1.0 equivalent of an electrophile yields a chaotic mixture of unreacted starting material, mono-acylated product, and di-acylated byproduct. Furthermore, the increased lipophilicity of the mono-acylated free base [3] often accelerates the second acylation event.
To ensure a self-validating and high-yielding protocol , this guide bypasses direct acylation in favor of a pre-desymmetrized building block: tert-butyl 1,4-diazepane-1-carboxylate (mono-Boc-homopiperazine). This guarantees absolute regiocontrol.
Synthetic workflow for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride.
Phase 1: Regioselective Acylation
Quantitative Data & Stoichiometry
Reagent
MW ( g/mol )
Eq.
Mass / Vol
Moles
Function
tert-Butyl 1,4-diazepane-1-carboxylate
200.28
1.0
2.00 g
10.0 mmol
Starting Material
4-Fluorobenzoyl chloride
158.56
1.1
1.74 g (1.31 mL)
11.0 mmol
Acylating Agent
N,N-Diisopropylethylamine (DIPEA)
129.24
2.0
2.58 g (3.48 mL)
20.0 mmol
Acid Scavenger
Dichloromethane (DCM, Anhydrous)
84.93
-
20 mL
-
Solvent
Step-by-Step Methodology
Reactor Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Dissolution: Add tert-butyl 1,4-diazepane-1-carboxylate (2.00 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until complete dissolution is achieved.
Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the reaction mixture. Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.31 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
Self-Validating In-Process Controls (IPC)
TLC Monitoring: Elute with 5% MeOH in DCM. The starting material (visualized via Ninhydrin stain) should completely disappear, replaced by a single new UV-active spot (the Boc-protected intermediate).
Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylate as a viscous oil. (Expected yield: >90%).
Phase 2: Deprotection & Salt Formation
The choice of acid for Boc-deprotection dictates the final salt form. We utilize 4M HCl in Dioxane rather than Trifluoroacetic acid (TFA) to avoid the generation of hygroscopic TFA salts, establishing a direct route to the pharmaceutically preferred hydrochloride salt.
Decision matrix for Boc-deprotection and salt formation strategies.
Quantitative Data & Stoichiometry
Reagent
MW ( g/mol )
Eq.
Mass / Vol
Moles
Function
Boc-Intermediate
322.38
1.0
~3.22 g
10.0 mmol
Intermediate
4M HCl in Dioxane
36.46
5.0
12.5 mL
50.0 mmol
Deprotection / Salt
Dichloromethane (DCM)
84.93
-
10 mL
-
Co-solvent
Step-by-Step Methodology
Intermediate Dissolution: Dissolve the crude tert-butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylate (~3.22 g, 10.0 mmol) in 10 mL of DCM in a 100 mL round-bottom flask.
Acid Introduction: While stirring vigorously at room temperature, slowly add 4M HCl in Dioxane (12.5 mL, 50.0 mmol).
Observation of Self-Validation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt of the product will begin to form. Because the HCl salt is insoluble in the DCM/Dioxane matrix, the solution will transition from clear to turbid, eventually yielding a thick white precipitate. This physical state change is a self-validating indicator of successful deprotection and salt formation.
Maturation: Stir the suspension at room temperature for 3 hours to ensure complete deprotection.
Isolation: Add 20 mL of diethyl ether to the flask to fully crash out any remaining product. Filter the suspension through a sintered glass funnel (medium porosity).
Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual dioxane and organic impurities. Dry the white solid in vacuo at 40 °C for 12 hours.
Final Characterization Expectations
Appearance: White to off-white crystalline powder.
LC-MS: m/z 223.1[M+H]⁺ (corresponds to the free base mass).
¹H-NMR (DMSO-d₆): Complete absence of the sharp singlet at ~1.40 ppm (Boc group). Broad exchangeable signal >9.0 ppm corresponding to the secondary amine hydrochloride (R₂NH₂⁺Cl⁻).
References
Title: 1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | CID 16774148
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
How to prepare stock solutions of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride
An Application Note and Protocol for the Preparation of Stock Solutions of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract The accuracy and reproducibility of in...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Preparation of Stock Solutions of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
The accuracy and reproducibility of in vitro and in vivo experimental results are fundamentally dependent on the precise preparation of test compound solutions. This document provides a detailed protocol and best-practice guidelines for the preparation, validation, and storage of stock solutions of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure scientific integrity and experimental consistency.
Introduction: The Criticality of Stock Solution Integrity
A stock solution is a highly concentrated, accurately prepared solution from which working solutions of lower concentrations are made.[1][2] The integrity of all subsequent experimental data relies on the initial accuracy of this stock solution. Errors in weighing, solvent volume, or calculations, as well as degradation of the compound due to improper handling or storage, can introduce significant variability and compromise experimental outcomes.[1]
This guide provides a self-validating framework for preparing stock solutions of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, a heterocyclic small molecule. While specific experimental data for this compound is not abundant in public literature[3], the principles outlined here are derived from established best practices for handling hydrochloride salts of organic compounds and are designed to be broadly applicable.
Compound Characterization and Pre-Preparation
Before any reagents are handled, a thorough understanding of the compound's properties is essential. This information is typically found on the supplier's Certificate of Analysis (CoA), which should be considered the primary source of truth for the specific lot being used.[1]
Physicochemical Properties
The key properties of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride are summarized below. Note that the hydrochloride salt form is distinct from the free base.
Property
Value / Information
Source
Causality and Implication
Chemical Name
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride
PubChem
Ensures correct compound identification.
Molecular Formula
C₁₂H₁₅FN₂O · HCl
PubChem
Required for accurate molecular weight calculation.
Molecular Weight
258.72 g/mol (for the HCl salt)
Calculated
Critical for all molarity-based calculations. The MW of the free base (222.26 g/mol ) should not be used.
Purity
Lot-specific (e.g., >98%)
Certificate of Analysis
Must be factored into calculations for highly accurate concentrations, especially for standards.[1][4]
Empirical determination is required. As a hydrochloride salt, aqueous solubility is possible. DMSO is a common alternative for organic molecules.[5][6]
Stability
No published data.
-
Assume potential sensitivity to light, pH, and repeated freeze-thaw cycles. Benzodiazepine-like structures can be prone to hydrolysis.[7]
Workflow for Stock Solution Preparation and Validation
The overall process follows a logical sequence from planning to storage, with a critical verification step to ensure accuracy.
Caption: High-level workflow for preparing validated stock solutions.
Detailed Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution in a 10 mL final volume. Adjustments can be made as needed based on the required concentration and volume.
Solvent of choice (e.g., Dimethyl Sulfoxide (DMSO), sterile deionized water)
Pipettes
Vortex mixer and/or sonicator
Sterile, light-blocking cryovials for aliquoting
Step-by-Step Methodology
Step 1: Calculation of Required Mass
The fundamental formula to calculate the mass of the compound needed is:[1]
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
For a 10 mM stock in 10 mL:
Concentration = 10 mM = 0.010 mol/L
Volume = 10 mL = 0.010 L
Molecular Weight = 258.72 g/mol
Mass = (0.010 mol/L) × (0.010 L) × (258.72 g/mol ) = 0.02587 g = 25.87 mg
Purity Correction (Expert Insight): If the CoA indicates a purity of less than 100% (e.g., 99.0%), a correction should be applied for maximum accuracy.[1][4]
Corrected Mass = Calculated Mass / (Purity / 100)
For 99.0% purity: Corrected Mass = 25.87 mg / 0.99 = 26.13 mg
Step 2: Weighing and Quantitative Transfer
Place a clean weigh boat on the analytical balance and tare the mass to zero.
Carefully weigh the calculated mass (e.g., 26.13 mg) of the compound. It is more important to record the exact mass weighed than to hit the target precisely.[4] For example, if you weigh 26.25 mg, record this value and use it to calculate the actual final concentration.
Carefully transfer the weighed powder into the 10 mL volumetric flask.
To ensure all powder is transferred (a "quantitative transfer"), rinse the weigh boat with a small amount of the chosen solvent (e.g., 1-2 mL) and add this rinse into the volumetric flask.[2] Repeat this step twice.
Step 3: Dissolution and Final Volume Adjustment
Add solvent to the volumetric flask until it is approximately half-full.
Cap the flask and mix gently by swirling or vortexing. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be effective.
Once the solid is fully dissolved, allow the solution to return to room temperature if sonication was used.
Carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.[1]
Quality Control: A Self-Validating System
Verifying the concentration of the prepared stock is a critical step that builds trustworthiness into the protocol.
Recommended QC Methods
Method
Principle
Pros
Cons
LC-MS/MS
Separates the compound via liquid chromatography and quantifies it based on its mass-to-charge ratio.[8]
Highly specific and sensitive; considered the gold standard for small molecule quantification.
Requires specialized equipment and expertise.
UV-Vis Spectrophotometry
Measures the absorbance of light at a specific wavelength, which is proportional to the concentration (Beer-Lambert Law).[9]
Widely available, rapid, and non-destructive.
Less specific; requires determination of the molar absorptivity constant (ε) and is susceptible to interference from impurities that absorb at the same wavelength.
Protocol for Concentration Verification via LC-MS:
A full LC-MS/MS method validation is beyond the scope of this note[8][10], but a simple verification can be performed. Prepare a calibration curve using a certified reference standard of the compound, if available. Analyze the newly prepared stock solution (appropriately diluted) against this curve to confirm its concentration is within an acceptable range (e.g., ±10%) of the calculated value.
Storage and Handling for Long-Term Stability
Proper storage is essential to prevent degradation and maintain the integrity of the stock solution.[1]
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds, dispense the stock solution into single-use aliquots in sterile, light-blocking cryovials.[1][11]
Storage Temperature: For long-term storage, -20°C is standard for most compounds dissolved in DMSO or ethanol. For potentially less stable compounds or for storage longer than several months, -80°C is recommended.[1]
Labeling: Clearly label each aliquot with the compound name, exact concentration, preparation date, and solvent used.
Protection from Light: If the compound's light sensitivity is unknown, it is best practice to store vials in the dark (e.g., in a freezer box) to prevent photodecomposition.[11]
Solvent Selection Guidance
The choice of solvent is critical and depends on the compound's solubility and its compatibility with downstream assays.
Caption: Decision diagram for empirical solvent selection.
References
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride (C12H15FN2O) - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]
Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved March 10, 2026, from [Link]
How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10). Retrieved March 10, 2026, from [Link]
What are the methods for verifying solution concentration? - TutorChase. (n.d.). Retrieved March 10, 2026, from [Link]
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. (2025, August 6). Retrieved March 10, 2026, from [Link]
1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | CID 16774148 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]
Small Molecule Analysis | AxisPharm. (n.d.). Retrieved March 10, 2026, from [Link]
Prepare HCl and Ammonia Solutions Guide | PDF - Scribd. (n.d.). Retrieved March 10, 2026, from [Link]
2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved March 10, 2026, from [Link]
core components of analytical method validation for small molecules-an overview. (2012, April 21). Retrieved March 10, 2026, from [Link]
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023, September 18). Retrieved March 10, 2026, from [Link]
Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization | LCGC International. (2024, December 12). Retrieved March 10, 2026, from [Link]
1-(4-fluorobenzenesulfonyl)-1,4-diazepane - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30). Retrieved March 10, 2026, from [Link]
What is the process for making a 1% hydrochloric acid (HCL) solution? - Quora. (2024, July 23). Retrieved March 10, 2026, from [Link]
How To Make A Standard Solution | The Chemistry Blog. (2024, July 17). Retrieved March 10, 2026, from [Link]
1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization | Request PDF. (n.d.). Retrieved March 10, 2026, from [Link]
US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. (n.d.).
Cell-Based Assay Protocol for Evaluating 1,4-Diazepane-Substituted CDK9 Inhibitors in Cancer Models
Executive Summary The development of highly selective kinase inhibitors is a persistent challenge in oncology drug discovery due to the highly conserved nature of the ATP-binding pocket across the kinome. Recently, the i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective kinase inhibitors is a persistent challenge in oncology drug discovery due to the highly conserved nature of the ATP-binding pocket across the kinome. Recently, the incorporation of the 1,4-diazepane scaffold into 2,4,5-trisubstituted pyrimidines has emerged as a breakthrough strategy for achieving exquisite selectivity for Cyclin-Dependent Kinase 9 (CDK9) over off-target kinases like CDK2 [1].
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural chemistry and phenotypic cell-based assays. This document provides a self-validating workflow to evaluate the cellular potency and mechanistic target engagement of 1,4-diazepane-based CDK9 inhibitors in cancer models.
Scientific Rationale & Causality
Structural Biology Context: Why 1,4-Diazepane?
The 1,4-diazepane ring is a bulky, 7-membered heterocycle. When introduced at the R3 position of a pyrimidine inhibitor core, it adopts an "inward" conformation. While the rigid backbone of the CDK2 ATP-binding pocket cannot accommodate this steric bulk (leading to a steric clash), the highly flexible glycine-rich G-loop of CDK9 shifts to perfectly accommodate the 1,4-diazepane moiety [1]. This structural divergence allows researchers to achieve >150-fold selectivity for CDK9 over CDK2.
Mechanistic Context: Linking Target to Phenotype
CDK9, in complex with Cyclin T1 (forming the P-TEFb complex), does not regulate the cell cycle directly. Instead, it regulates transcriptional elongation by phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 [2].
The Causality: Inhibiting CDK9 halts the transcription of short-lived, anti-apoptotic proteins like Mcl-1 . Cancer cells (particularly leukemias like AML and CLL) are highly "addicted" to Mcl-1 for survival. Rapid depletion of Mcl-1 via CDK9 inhibition directly triggers caspase-mediated apoptosis.
Therefore, a robust cell-based evaluation must measure both the ultimate phenotypic outcome (cell viability) and the direct mechanistic biomarkers (p-RNAPII Ser2 and Mcl-1 levels).
Figure 1: Mechanism of Action of 1,4-Diazepane CDK9 Inhibitors leading to apoptosis.
Experimental Workflows
To ensure a self-validating system, the biological evaluation is split into two parallel tracks: a 72-hour viability assay to determine the
(Growth Inhibition 50%), and a short-term (6-24 hour) Western blot assay to prove that the cell death is genuinely driven by on-target CDK9 inhibition.
Figure 2: Parallel workflow for evaluating cellular potency and target engagement.
Purpose: To quantify the anti-proliferative potency (
) of the 1,4-diazepane derivatives.
Self-Validating Controls:
Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.
Positive Control: Flavopiridol (Alvocidib) or Dinaciclib (1 µM) to confirm assay sensitivity to CDK inhibition.
Step-by-Step Methodology:
Cell Seeding: Harvest exponentially growing MV4-11 cells (AML model highly sensitive to Mcl-1 depletion). Seed at a density of
cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a white opaque 96-well plate. Incubate overnight at 37°C, 5% .
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1,4-diazepane inhibitor in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions.
Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (final DMSO concentration = 0.1%). Incubate for 72 hours. Causality note: 72 hours allows sufficient time for Mcl-1 depletion to translate into irreversible apoptotic cell death.
Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Analysis: Measure luminescence using a microplate reader. Normalize data against the DMSO control and calculate the
using non-linear regression (four-parameter logistic curve) in GraphPad Prism.
Purpose: To verify that the 1,4-diazepane inhibitor specifically blocks RNAPII Ser2 phosphorylation and downregulates Mcl-1.
Self-Validating Controls:
Loading Controls: Total RNAPII (to prove the inhibitor blocks phosphorylation, not total protein expression) and GAPDH (to ensure equal lane loading).
Step-by-Step Methodology:
Treatment: Seed MV4-11 cells in 6-well plates (
cells/well). Treat with the 1,4-diazepane inhibitor at , , and the established concentration. Incubate for 6 hours (for p-RNAPII) and 24 hours (for Mcl-1). Causality note: Phosphorylation changes occur rapidly (within hours), while protein degradation takes longer.
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Critical: Phosphatase inhibitors are mandatory to preserve the p-RNAPII (Ser2) signal during extraction.
Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies overnight at 4°C:
Anti-p-RNAPII (Ser2) (Target)
Anti-Total RNAPII (Control)
Anti-Mcl-1 (Downstream Target)
Anti-GAPDH (Loading Control)
Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry using ImageJ.
Data Presentation
The introduction of the 1,4-diazepane ring fundamentally alters the selectivity profile of the inhibitor. Table 1 summarizes representative quantitative data demonstrating how structural modification drives biological specificity [1].
Table 1: Representative Kinase Selectivity and Cellular Potency Data
Compound Core
R3 Substituent
CDK9 (nM)
CDK2 (nM)
Selectivity (CDK9/CDK2)
Cellular (µM)
Pyrimidine
Piperazine
20
560
28-fold
0.45
Pyrimidine
1,4-Diazepane
15
2340
156-fold
0.38
Interpretation: While both the piperazine and 1,4-diazepane derivatives exhibit similar cellular potency (
~0.4 µM), the 1,4-diazepane modification drastically reduces off-target CDK2 binding (increasing the from 560 nM to 2340 nM). This ensures that the observed cellular toxicity is driven purely by the desired CDK9-mediated transcriptional blockade, reducing the risk of off-target clinical toxicities.
References
Shao, H., Foley, D. W., Huang, S., Abbas, A. Y., Lam, F., Gershkovich, P., Bradshaw, T. D., Pepper, C., Fischer, P. M., & Wang, S. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.[Link]
Anshabo, A. T., Milne, R., Wang, S., & Albrecht, H. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 11, 678559.[Link]
Application
Application Notes & Protocols: Anticoagulant Activity Assays for 1,4-Diazepane Derivatives
Introduction: The Quest for Novel Anticoagulants Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. For decades, the main...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Anticoagulants
Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. For decades, the mainstay of anticoagulant therapy has been agents like warfarin and heparin. While effective, these drugs have significant limitations, including a narrow therapeutic window, food and drug interactions, and the need for frequent monitoring. The advent of Direct Oral Anticoagagulants (DOACs) has improved patient care, yet the search for next-generation anticoagulants with superior safety profiles, predictable pharmacokinetics, and reversible action continues to be a critical goal in drug development.
The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane have demonstrated diverse pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties.[4][5] Their structural versatility makes them promising candidates for exploration as novel therapeutic agents, including as potential anticoagulants.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the anticoagulant activity of novel 1,4-diazepane derivatives. We will delve into the principles of coagulation, provide step-by-step protocols for essential in vitro assays, and offer insights into data interpretation to characterize the potency and mechanism of action of these promising compounds.
Part 1: Understanding the Landscape - The Coagulation Cascade
Before assessing anticoagulant activity, a foundational understanding of the hemostatic process is essential. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[6]
Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vessel injury. It is the primary initiator of coagulation in vivo.
Intrinsic Pathway: Activated when blood comes into contact with a negatively charged surface.
Common Pathway: The convergence point for both the intrinsic and extrinsic pathways, leading to the generation of thrombin (Factor IIa), which then converts soluble fibrinogen into insoluble fibrin strands.[6]
The following diagram illustrates the key factors and interactions within the coagulation cascade, highlighting the targets of established anticoagulant drugs.
Caption: High-Level Experimental Workflow for Anticoagulant Screening.
Protocol 1: Preparation of Platelet-Poor Plasma (PPP)
Scientific Rationale: Platelet-poor plasma is the standard specimen for coagulation testing because platelets can release factors and phospholipids that can interfere with the assays. Proper collection and processing are critical to ensure accurate and reproducible results. [7][8]The use of 3.2% buffered sodium citrate is essential as it chelates calcium, reversibly inhibiting coagulation until it is re-introduced in the assay.
[9][10]
Materials:
Human whole blood
3.2% buffered sodium citrate collection tubes (light blue top)
Refrigerated centrifuge
Plastic transfer pipettes and tubes
Procedure:
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. The tube must be filled to the indicated level to ensure the correct 9:1 blood-to-anticoagulant ratio. [10]Immediately after collection, gently invert the tube 3-4 times to mix.
First Centrifugation: Within one hour of collection, centrifuge the tube at 1,500 x g for 15 minutes at room temperature to separate the plasma from red blood cells.
[11]3. Plasma Aspiration: Carefully aspirate the upper two-thirds of the supernatant (plasma) using a plastic pipette, avoiding the platelet/buffy coat layer, and transfer it to a clean plastic tube.
[12]4. Second Centrifugation (Double-Spun): To ensure the plasma is platelet-poor (<10 x 10⁹/L), perform a second centrifugation of the collected plasma at 1,500 x g for another 15 minutes.
[12]5. Aliquoting and Storage: Carefully aspirate the final plasma supernatant. Use immediately or aliquot into small volumes in plastic cryovials and flash-freeze for storage at -80°C. Thaw frozen plasma rapidly in a 37°C water bath immediately before use.
[13]
Scientist's Note: For screening purposes, using pooled normal plasma (PNP) from at least 20 healthy donors is recommended to average out individual variations in coagulation factor levels.
Protocol 2: aPTT, PT, and TT Screening Assays
Scientific Rationale: These protocols are designed for execution on an automated or semi-automated coagulometer, which provides precise temperature control (37°C) and automated clot detection (optical or mechanical). [14]The incubation steps allow the plasma and reagents to reach thermal equilibrium, which is critical for enzymatic reaction rates.
[13]
Materials:
Platelet-Poor Plasma (PNP), thawed at 37°C
1,4-Diazepane derivative stock solution (e.g., in DMSO)
Vehicle control (e.g., DMSO)
Positive control (e.g., Heparin for aPTT, Warfarin-treated plasma for PT, Dabigatran for TT)
aPTT reagent (containing a contact activator and phospholipids)
PT reagent (thromboplastin)
Thrombin reagent (bovine or human, standardized concentration)
0.025 M Calcium Chloride (CaCl₂), pre-warmed to 37°C
Coagulometer and appropriate cuvettes
Procedure:
A. aPTT Assay
Reagent Preparation: Prepare aPTT reagent and CaCl₂ according to the manufacturer's instructions. Pre-warm the CaCl₂ to 37°C.
[13]2. Sample Preparation: In a coagulometer cuvette, mix 90 µL of PNP with 10 µL of the test compound dilution (or vehicle/control). Incubate for 2-3 minutes at 37°C.
Initiation: Add 100 µL of the pre-warmed aPTT reagent to the cuvette. Incubate for exactly 3 minutes at 37°C (this is the activation step).
[15][13]4. Clot Detection: Add 100 µL of pre-warmed 0.025 M CaCl₂ to initiate the reaction. The coagulometer will automatically start timing and record the time to clot formation in seconds.
[13]
B. PT Assay
Reagent Preparation: Reconstitute and pre-warm the PT reagent to 37°C as per the manufacturer's protocol.
[11]2. Sample Preparation: In a coagulometer cuvette, mix 90 µL of PNP with 10 µL of the test compound dilution (or vehicle/control). Incubate for 2-3 minutes at 37°C.
Initiation & Clot Detection: Add 200 µL of the pre-warmed PT reagent to the cuvette. [11]The coagulometer will immediately begin timing and record the clotting time in seconds.
C. TT Assay
Reagent Preparation: Reconstitute and pre-warm the Thrombin reagent to 37°C.
[16]2. Sample Preparation: In a coagulometer cuvette, add 100 µL of PNP. [16]Add 10 µL of the test compound dilution (or vehicle/control). Incubate for 1-2 minutes at 37°C.
Initiation & Clot Detection: Add 100 µL of the pre-warmed Thrombin reagent to the plasma and start the timer. [16]Record the time to clot formation.
Data Presentation and Interpretation
Results from the primary screen should be tabulated to clearly show the effect of each compound concentration on the clotting times. The data is often expressed as the actual clotting time (in seconds) and as a fold-increase over the vehicle control.
Table 1: Hypothetical Screening Data for a 1,4-Diazepane Derivative (DZP-007)
Concentration (µM)
aPTT (s)
aPTT (Fold Increase)
PT (s)
PT (Fold Increase)
TT (s)
TT (Fold Increase)
Vehicle (DMSO)
30.2
1.0
12.5
1.0
18.1
1.0
1
35.5
1.2
12.8
1.0
25.3
1.4
10
68.9
2.3
13.1
1.0
44.8
2.5
50
115.4
3.8
14.5
1.2
95.6
5.3
100
>200
>6.6
16.2
1.3
>180
>9.9
Initial Interpretation: In this example, DZP-007 shows a strong, concentration-dependent prolongation of the aPTT and TT, with only a minimal effect on the PT at high concentrations. This profile suggests that the compound may be acting as a direct thrombin inhibitor or an inhibitor of factors in the intrinsic pathway (e.g., FIXa, FXIa).
[17]
Part 3: Elucidating the Mechanism of Action (MoA)
Once a "hit" compound is identified from the primary screen, the next critical step is to determine its specific molecular target within the coagulation cascade. This is typically achieved using chromogenic assays that measure the activity of isolated coagulation factors.
Core Principles of Chromogenic Assays
Chromogenic assays quantify the activity of a specific protease (like Factor Xa or Thrombin) by measuring its ability to cleave a synthetic color-producing substrate (a chromophore). [18][19][20]The amount of color produced is directly proportional to the activity of the enzyme. When an inhibitor is present, enzyme activity is reduced, resulting in less color development. The principle is as follows:
Incubation: The test compound is incubated with the target enzyme (e.g., Factor Xa) and, if necessary, its cofactor (e.g., Antithrombin).
[19][20]2. Substrate Addition: A specific chromogenic substrate for that enzyme is added.
Measurement: The residual enzyme cleaves the substrate, releasing a colored molecule (often p-nitroaniline, pNA), which is measured spectrophotometrically at a specific wavelength (commonly 405 nm).
[21][22]4. Inverse Relationship: The measured absorbance is inversely proportional to the inhibitory activity of the test compound.
[22][23]
Protocol 3: Chromogenic Anti-Factor Xa and Anti-Factor IIa (Thrombin) Assays
Scientific Rationale: These assays provide direct evidence of whether a compound inhibits Factor Xa or Thrombin, two of the most common targets for modern anticoagulants. By using purified enzymes, these assays isolate the interaction between the drug and its target, removing the complexities of the full plasma environment.
Materials:
Purified human Factor Xa
[19]* Purified human Thrombin (Factor IIa)
[21]* Chromogenic substrate for Factor Xa (e.g., S-2765)
[22]* Chromogenic substrate for Thrombin (e.g., S-2238)
[24]* Assay Buffer (e.g., Tris-buffered saline, pH 7.4-8.4, containing salts and a protein stabilizer like BSA)
[21]* 1,4-Diazepane "hit" compound dilutions
Positive controls (e.g., Rivaroxaban for anti-Xa, Dabigatran for anti-IIa)
Stopping solution (e.g., 20% acetic acid)
[24]* 96-well microplate and a microplate reader capable of reading absorbance at 405 nm
Procedure:
A. Anti-Factor Xa Assay
Plate Setup: To wells of a 96-well plate, add 25 µL of assay buffer. Add 25 µL of the test compound dilution (or control).
Enzyme Addition: Add 25 µL of Factor Xa solution to each well. Mix gently and incubate at 37°C for 2 minutes.
Substrate Reaction: Add 25 µL of the pre-warmed Factor Xa chromogenic substrate to each well to start the reaction.
Reaction Termination & Reading: After a fixed time (e.g., 3-5 minutes), add 25 µL of stopping solution. Read the absorbance at 405 nm.
B. Anti-Factor IIa (Thrombin) Assay
Plate Setup: To wells of a 96-well plate, add 50 µL of the test compound dilution (or control).
[25]2. Enzyme & Substrate Mix: In a separate tube, pre-mix the Thrombin enzyme and its chromogenic substrate.
Initiation: Add 50 µL of the pre-warmed Thrombin/substrate mixture to each well. [25]Incubate at 37°C for 2 minutes.
Reaction Termination & Reading: Add 50 µL of stopping solution. [25]Read the absorbance at 405 nm.
Scientist's Note: For compounds suspected of acting via Antithrombin (heparin-like mechanism), the assay protocol must be modified to include a pre-incubation step of the compound with purified Antithrombin before the addition of the target factor.
[19]
Data Analysis and Potency Determination
The data from chromogenic assays are used to determine the potency of the inhibitor, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).
Plot percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical Chromogenic Assay Data and Potency for DZP-007
Assay Target
IC₅₀ (µM)
Interpretation
Anti-Factor Xa
>200
No significant inhibition of Factor Xa.
Anti-Factor IIa
8.5
Potent and direct inhibition of Thrombin.
References
Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Available at: [Link]
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
LearnHaem. (2022, November 18). Thrombin Time (TT). Available at: [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
Ingenta Connect. (2019, August 1). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
ANSI Webstore. (n.d.). CLSI H21-A5 - Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline-Fifth Edition. Available at: [Link]
Open University of Catalonia. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
The Blood Project. (2024, August 26). Thrombin Time. Available at: [Link]
National Center for Biotechnology Information. (n.d.). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Available at: [Link]
Biotoxik. (n.d.). <208> ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. Available at: [Link]
Clinical and Laboratory Standards Institute. (2016, March 30). H48 | Determination of Coagulation Factor Activities Using the One-Stage Clotting Assay. Available at: [Link]
Ambar Lab. (2023, June 2). Thrombin: how to measure it and what it is for. Available at: [Link]
HYPHEN BioMed. (2014, August 14). HEMOCLOT Thrombin time (T.T.) - 6x80 tests. Available at: [Link]
National Center for Biotechnology Information. (2016, May 6). Evaluation of the chromogenic anti-factor IIa assay to assess dabigatran exposure in geriatric patients with atrial fibrillation in an outpatient setting. Available at: [Link]
Practical-Haemostasis.com. (2025, May 17). Screening Tests in Haemostasis: The Thrombin Time. Available at: [Link]
Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Available at: [Link]
Therapeutic Guidelines. (2013, June 3). Anti-Xa assays - Australian Prescriber. Available at: [Link]
Practical-Haemostasis.com. (2025, January 27). Antithrombin Assays. Available at: [Link]
Clinical and Laboratory Standards Institute. (2024, April 22). H21 | Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays. Available at: [Link]
SlideShare. (n.d.). Prothrombin time (PT). Available at: [Link]
Labcorp. (2026, March 1). 005199: Prothrombin Time (PT). Available at: [Link]
NASCOLA.com. (n.d.). New CLSI Coagulation Guidelines: 2009 Update. Available at: [Link]
Clinical & Experimental Thrombosis and Hemostasis. (2021, November 1). Stability of Coagulation Tests in Primary Collection Tube at Room Temperature. Available at: [Link]
University of Iowa Hospitals & Clinics. (2025, September 10). Activated Partial Thromboplastin Time (aPTT). Available at: [Link]
Google Patents. (n.d.). US10337048B2 - Methods for universal determination of anticoagulant activity.
National Center for Biotechnology Information. (2025, January 21). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Available at: [Link]
IDEXX. (n.d.). IDEXX Coag Dx | Prothrombin Time (PT)*. Available at: [Link]
Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Available at: [Link]
Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). Available at: [Link]
MedSchool. (n.d.). Activated Partial Thromboplastin Time (APTT) | Coagulation. Available at: [Link]
Vitro Scient. (n.d.). PROTHROMBIN TIME. Available at: [Link]
ResearchGate. (n.d.). Coagulation assays and anticoagulant monitoring. Available at: [Link]
Laboratory Alliance of Central New York. (n.d.). Activated Partial Thromboplastin Time (APTT) PTT. Available at: [Link]
MDPI. (2017, December 21). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Available at: [Link]
American Heart Association Journals. (2005, July 26). Coagulation Assays | Circulation. Available at: [Link]
eClinpath. (n.d.). Coagulation assays. Available at: [Link]
American Association for Clinical Chemistry. (2025, November 4). ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer). Available at: [Link]
MedSchool. (n.d.). Interpreting Coagulation Studies. Available at: [Link]
National Center for Biotechnology Information. (2024, April 3). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. Available at: [Link]
Longdom Publishing. (2012, December 17). Virtual Screening for the Discovery of New Anticoagulants. Available at: [Link]
International Journal of Advanced and Applied Sciences. (n.d.). Evaluation of In vitro anticoagulant and antimicrobial activities of Gymnema sylvestre. Available at: [Link]
Application Note: Solid-Phase Synthesis of 1,4-Diazepane-2-one Libraries
Executive Summary & Scientific Rationale The 1,4-diazepane-2-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a conformationally constrained peptidomimetic and a core pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The 1,4-diazepane-2-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a conformationally constrained peptidomimetic and a core pharmacophore for CNS agents, muscarinic receptor antagonists, and enzyme inhibitors. While traditional solution-phase synthesis of these 7-membered lactams is effective for single targets, it is severely bottlenecked by the need for iterative chromatographic purification, rendering it unsuitable for high-throughput combinatorial library generation.
To overcome this, modern library development relies on Solid-Phase Synthesis (SPS) . Specifically, the "traceless" solid-phase strategy leverages kinetic differentiation to create an inherently self-purifying system. By utilizing an intramolecular quaternization step followed by selective nucleophilic cleavage, researchers can generate highly pure 1,4-diazepane-2-one libraries directly from the resin, bypassing intermediate purification bottlenecks ([1]([Link])).
Mechanistic Causality: The "Traceless" Self-Validating System
The hallmark of a robust combinatorial protocol is its ability to self-validate. In standard SPS, cleavage reagents indiscriminately release both the target molecule and any resin-bound impurities. The traceless approach for 1,4-diazepane-2-ones fundamentally alters this paradigm by coupling the cleavage mechanism to the success of the cyclization step.
The Kinetic Filter:
Immobilization: A diamine is attached to a benzylic resin (e.g., Merrifield resin), forming a resin-bound tertiary amine.
Cyclization & Quaternization: Following acylation with an
-haloacetic acid, an intramolecular reaction forms the 7-membered ring. Crucially, this cyclization converts the resin-bound nitrogen from a neutral tertiary amine into a quaternary ammonium salt .
Differential Cleavage: Quaternary benzylic ammonium salts possess a highly activated benzylic carbon-nitrogen bond. When exposed to a soft nucleophile like a thiolate, the benzylic bond undergoes rapid
cleavage, releasing the neutral 1,4-diazepane-2-one. Uncyclized impurities remain as unactivated tertiary amines, which are kinetically inert to thiolate cleavage under mild conditions.
This creates a self-validating system : if the cyclization fails, the molecule cannot be cleaved. The final analytical purity of the cleaved product directly reports on the efficiency of the on-resin cyclization ([1]([Link])).
Caption: Mechanism of self-purifying traceless cleavage via differential SN2 reactivity.
(Note: For related unsaturated 1,4-diazepin-2-one peptide mimics, an alternative strategy utilizing Wang resin, reductive amination, and copper-catalyzed cascade additions is often employed ([2]([Link])). The choice of scaffold dictates the specific solid-phase strategy).
Experimental Protocol: Step-by-Step Methodology
The following protocol outlines the synthesis of a substituted 1,4-diazepane-2-one library using chloromethyl polystyrene (Merrifield) resin.
Caption: Workflow of traceless solid-phase synthesis for 1,4-diazepan-2-one libraries.
Step 1: Immobilization of the Diamine Building Block
Procedure: Swell the resin in DMF for 30 minutes. Add the diamine and DIPEA. Heat the suspension to 60°C and agitate gently for 12 hours. Drain the reactor and wash the resin sequentially with DMF, MeOH, and DCM (3x each).
Causality: Using an excess of the diamine ensures complete conversion of the benzylic chlorides. The secondary amine of the
-substituted diamine acts as the nucleophile, forming a stable resin-bound tertiary amine.
Procedure: Suspend the resin in DCM. Pre-activate the
-bromoacetic acid with DIC for 10 minutes, then add the mixture to the resin. Agitate at room temperature for 4–6 hours. Wash the resin with DCM and DMF.
Causality: DIC effectively activates the carboxylic acid, allowing the primary/secondary amine of the immobilized diamine to attack, forming an
Procedure: Suspend the acylated resin in the Dioxane/H
O mixture. Add CsI and heat the reaction to 95°C for 24 hours. Wash the resin with HO, DMF, MeOH, and DCM.
Causality: This is the critical library-defining step. Bromide is a moderate leaving group for the sterically demanding 7-membered ring closure. CsI acts as a nucleophilic catalyst, driving an in situ Finkelstein reaction to convert the alkyl bromide to a highly reactive alkyl iodide. The aqueous dioxane solvent provides the necessary dielectric constant to stabilize the developing positive charge of the quaternary ammonium transition state ([1]([Link])).
Step 4: Traceless Cleavage
Reagents: Thiophenol or 1-octanethiol (10.0 equiv), DIPEA (10.0 equiv), DMF.
Procedure: Suspend the quaternized resin in DMF. Add the thiol and DIPEA. Agitate at room temperature for 8 hours. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the target compound.
Causality: The thiolate anion selectively attacks the benzylic carbon of the quaternary salt. Because the leaving group is the neutral 1,4-diazepane-2-one, the activation energy is low, resulting in a clean release of only the successfully cyclized product.
Quantitative Data & Library Diversity
The traceless protocol allows for the introduction of diversity at multiple points: the
-substituent of the diamine (R), the carbon backbone of the diamine, and the -carbon of the haloacetic acid (R).
Table 1: Representative Library Substituents and Expected Outcomes
Diversity Point
Reagent Source
Expected Yield (%)
Expected Purity (LC-MS, %)
| R
(N-Alkyl) | -benzyl-1,3-propanediamine | 65 - 75 | > 95 |
| R (N-Aryl) | -phenyl-1,3-propanediamine | 50 - 60 | > 90 |
| R (-carbon) | -bromo-propionic acid | 55 - 70 | > 92 |
| R (-carbon) | -bromo-phenylacetic acid| 45 - 55 | > 85 |
(Note: Yields are calculated based on initial resin loading. High purities are achieved without preparative chromatography due to the kinetic filter of the cleavage step).
References
A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones . Saruta, K., & Ogiku, T. Chemistry Letters, 37(8), 820-821 (2008). Available at:[Link]
1,3,5-Tri- and 1,3,4,5-Tetra-Substituted 1,4-Diazepin-2-one Solid-Phase Synthesis . Iden, H. S., & Lubell, W. D. Journal of Combinatorial Chemistry, 10(6), 881-888 (2008). Available at:[Link]
Technical Support Center: Optimizing Yield in 1,4-Diazepine Synthesis Workflows
Welcome to the Technical Support Center for 1,4-diazepine and 1,5-benzodiazepine synthesis. The construction of seven-membered nitrogenous heterocycles presents unique thermodynamic and kinetic challenges. Because the en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,4-diazepine and 1,5-benzodiazepine synthesis. The construction of seven-membered nitrogenous heterocycles presents unique thermodynamic and kinetic challenges. Because the entropic penalty for forming a seven-membered ring is significantly higher than that of five- or six-membered rings, reactions often deviate toward intermolecular oligomerization or stall at intermediate stages.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure robust synthesis.
Part 1: Troubleshooting Guide & FAQs
Q1: My condensation reaction between a diamine and a 1,3-dicarbonyl compound is yielding mostly linear oligomers instead of the cyclized 1,4-diazepine. How do I force cyclization?Causality & Solution: The formation of linear oligomers indicates that the rate of intermolecular collision is outpacing the rate of intramolecular cyclization. This is a classic kinetic issue in macrocyclization and medium-ring synthesis. To kinetically favor the intramolecular pathway, you must operate under high-dilution conditions (typically < 0.01 M). If large solvent volumes are impractical, implement a pseudo-high-dilution technique by using a syringe pump to add the diamine to the dicarbonyl over 10–12 hours. This maintains a low steady-state concentration of the reactive mono-condensed intermediate, giving it time to cyclize before encountering another substrate molecule.
Q2: I am using a Palladium-catalyzed intramolecular C–N cross-coupling to form a 1,4-benzodiazepine, but the reaction stalls at 40% conversion. How can I improve catalyst turnover?Causality & Solution: In transition-metal catalyzed cyclizations, such as the Pd-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, stalling is often caused by the catalyst failing to undergo reductive elimination[1]. The seven-membered transition state is highly strained. To overcome this, switch to a bidentate ligand with a wide bite angle (e.g., Xantphos or BINAP). Wide bite-angle ligands enforce a cis-geometry of the reacting groups at the palladium center, sterically compressing them and significantly lowering the activation energy required for reductive elimination[2].
Q3: When using heteropolyacids (HPAs) for ketimine-aldehyde condensation, my yields are inconsistent and often degrade over time. What is causing this?Causality & Solution: Keggin-type heteropolyacids (e.g.,
) are excellent bifunctional catalysts with strong Brønsted acidity, proven to yield up to 85% in 1,4-diazepine synthesis[3]. However, condensation reactions generate water as a byproduct. Water coordinates competitively to the acidic sites of the HPA, poisoning the catalyst and shifting the thermodynamic equilibrium backward.
Self-Validating Fix: Incorporate 4Å molecular sieves directly into the reaction mixture or use a Dean-Stark apparatus if refluxing in toluene. Monitor the reaction via TLC; the persistence of the ketimine intermediate past 30 minutes indicates catalyst poisoning[4].
Q4: I am attempting a one-pot Cu-catalyzed synthesis of dibenzo[1,4]diazepines using ammonia, but the volatility and pressure requirements are causing safety and yield issues. Is there an alternative?Causality & Solution: Gaseous ammonia requires high-pressure reactors and often leads to over-arylation (secondary/tertiary amines) due to its high nucleophilicity. Recent protocols demonstrate that cyclopropylamine can act as a highly efficient, bench-stable ammonia surrogate in Cu-catalyzed Ullmann-type aminations[5]. The cyclopropyl group provides steric bulk to prevent over-arylation and decomposes in situ under the reaction conditions to yield the primary amine, which subsequently undergoes intramolecular cyclization to form the dibenzo[1,4]diazepine in up to 81% total isolated yield[6].
Part 2: Experimental Protocols
Protocol A: Pd-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines
Reference: Yoshida et al., Palladium-Catalyzed Cyclization[1]
Objective: Synthesize substituted 1,4-benzodiazepines via the formation of a
-allylpalladium intermediate.
Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk tube with
(10 mol%) and the N-tosyl-disubstituted 2-aminobenzylamine precursor (1.0 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.05 M concentration) and stir for 5 minutes at room temperature to ensure catalyst dissolution.
Reagent Addition: Introduce the propargylic carbonate (1.3 equiv) dropwise via a microsyringe.
Cyclization: Heat the reaction mixture to 25 °C – 50 °C depending on substrate sterics.
Validation: Take a 50 µL aliquot every 1 hour. Quench with water, extract with EtOAc, and analyze via LC-MS. Look for the disappearance of the precursor mass and the emergence of the cyclized mass.
Isolation: Once complete (typically 3–5 hours), filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc)[2].
Protocol B: Cu-Catalyzed One-Pot Synthesis using Cyclopropylamine
Objective: Construct dibenzo[1,4]diazepine derivatives using cyclopropylamine as an ammonia surrogate.
Reaction Setup: To a sealed tube, add methyl 2-((2-bromophenyl)amino)benzoate (1.0 equiv), CuI (10 mol%), ligand L1 (20 mol%), and
(2.0 equiv).
Amination: Add diethylene glycol (DEG) as the solvent and cyclopropylamine (3.0 equiv). Seal the tube and heat to 100 °C.
In Situ Cleavage & Cyclization: Stir the mixture for 12 hours. The cyclopropylamine will undergo initial C-N coupling, followed by in situ decomposition to a primary amine, which spontaneously undergoes ring-closing[6].
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous
.
Purification: Evaporate the solvent and purify the residue by silica gel chromatography to obtain the dibenzo[1,4]diazepinone product.
Part 3: Data Presentation
The following table summarizes the comparative yields and reaction times of various catalytic systems used in 1,4-diazepine synthesis, allowing you to select the optimal conditions for your specific substrate.
Catalytic cycle of Pd-catalyzed 1,4-benzodiazepine synthesis.
Troubleshooting workflow for optimizing 1,4-diazepine reaction yields.
References
[4],[3] Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure
Source: Molecules (MDPI)
URL:[Link]
[8] Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines
Source: Molecules (MDPI)
URL:[Link]
[1],[2] Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates
Source: Molecules (MDPI) / PubMed
URL:[Link]
[7],[5],[6] Title: A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1,4]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia
Source: Organic Letters (ACS Publications)
URL:[Link]
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride stability and degradation issues
Technical Support Center: 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride Last Updated: 2026-03-10 Overview This guide provides in-depth technical support for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride
Last Updated: 2026-03-10
Overview
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride. The stability and degradation of this compound are critical quality attributes that can impact experimental outcomes, preclinical data, and formulation development. This document is designed to serve as a central resource for troubleshooting common issues and answering frequently asked questions related to the compound's stability. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride?
A1: Based on its chemical structure, which features an amide linkage and a fluorinated aromatic ring, the two most probable degradation pathways are hydrolysis and photodecomposition.
Hydrolysis: The amide bond connecting the 4-fluorobenzoyl group to the diazepane ring is susceptible to cleavage, particularly under acidic or basic conditions. This reaction would yield 4-fluorobenzoic acid and 1,4-diazepane as primary degradation products. Studies on similar 1,4-benzodiazepine structures have shown that hydrolysis of the amide linkage is a common degradation route.[1][2][3]
Photodegradation: The fluorobenzoyl moiety contains a chromophore that can absorb UV light. This absorption can lead to the formation of reactive species and subsequent degradation. The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances due to the potential for light-induced degradation.[4][5][6] While specific data for this molecule is limited, compounds with similar aromatic structures are known to be photosensitive.[7][8]
Q2: What are the ideal long-term storage and handling conditions for this compound?
A2: To minimize degradation and ensure the integrity of your results, strict adherence to proper storage and handling is crucial.
Storage Conditions: The compound should be stored as a solid in a well-sealed container at controlled low temperatures, typically 2-8°C. For long-term storage, conditions of -20°C are recommended. It should be protected from light by using amber vials or by storing it in a dark location. A desiccator should be used to protect it from humidity, which can accelerate hydrolysis.
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. When preparing solutions, use high-purity, degassed solvents. If preparing aqueous solutions, use buffered systems to maintain a pH near neutral (pH 6-7.5), as extreme pH values can catalyze hydrolysis.
Q3: I am observing an unknown peak in my HPLC analysis of a recently prepared solution. What could be the cause?
A3: An unexpected peak is often the first sign of degradation. The most likely cause is hydrolysis, especially if the solution was prepared in an unbuffered aqueous solvent or has been stored for a period.
To investigate, you should:
Verify System Suitability: Ensure your HPLC system is performing correctly by checking retention time, peak shape, and detector response with a freshly prepared standard.
Characterize the Impurity: If possible, use a mass spectrometer (LC-MS) to determine the mass of the unknown peak. If it corresponds to the mass of 4-fluorobenzoic acid or 1,4-diazepane, hydrolysis is confirmed.
Perform a Stress Study: Intentionally expose a sample to mild acidic and basic conditions. If the peak area of the unknown impurity increases under these conditions, it strongly supports hydrolysis as the degradation pathway. This is a core principle of forced degradation studies.[9][10]
Q4: How do I design a forced degradation study for this compound to develop a stability-indicating method?
A4: A forced degradation (or stress testing) study is essential for developing a robust, stability-indicating analytical method.[9][11] The goal is to generate a target degradation of 5-20% to ensure you can detect and separate the degradants from the parent compound.[11]
The study should include the following conditions as recommended by ICH guidelines:[10][12]
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration (base hydrolysis is often faster than acid hydrolysis).
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for several days.
Photolytic Stress: Expose the compound (both in solid state and in solution) to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[6] A dark control sample should be stored under the same temperature conditions to isolate the effect of light.
Troubleshooting Guide
Observation
Potential Cause(s)
Recommended Action & Rationale
Decreased purity or appearance of new peaks in HPLC over time.
Hydrolysis: The amide bond is susceptible to cleavage by water, especially at non-neutral pH.
Prepare solutions fresh daily in a buffered mobile phase or solvent (pH 6-7.5). If stock solutions are needed, store them at 2-8°C for no more than 24-48 hours and re-verify purity before use.
Discoloration (e.g., yellowing) of the solid or solution upon light exposure.
Photodegradation: The fluorobenzoyl group absorbs UV-Vis light, leading to the formation of colored degradants.
Always handle the solid and its solutions under subdued light. Use amber glassware or foil-wrapped containers for all experiments and storage. This is a standard precaution for photosensitive compounds.[8]
Inconsistent analytical results between different batches or labs.
Hygroscopicity & Instability: The hydrochloride salt may be hygroscopic, leading to weight inaccuracies and promoting hydrolysis.
Store the compound in a desiccator. Before weighing, ensure the material has equilibrated to ambient temperature to avoid moisture condensation. Always use a freshly prepared standard for quantification.
Poor peak shape (e.g., tailing) in reverse-phase HPLC.
Secondary Interactions: The basic nitrogen atoms in the diazepane ring can interact with residual silanols on the HPLC column packing, causing peak tailing.
Use a mobile phase with a pH between 3 and 4 to ensure the nitrogen atoms are protonated. Adding a small amount of an amine modifier like triethylamine (TEA) can also improve peak shape by competing for active sites on the column.
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Prepare Stock Solution: Accurately prepare a stock solution of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Set Up Stress Conditions:
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
Thermal: Place a small amount of the solid compound in a vial and heat at 80°C.
Photolytic: Expose the solid compound and 5 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant). Wrap an identical set of samples in aluminum foil to serve as dark controls.[6]
Sampling: Withdraw aliquots from the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For the base-stressed sample, shorter time points may be needed.
Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis.
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the parent peak.[11] Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a starting point for the separation of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride from its potential hydrolytic degradation products.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
Time (min)
%B
0.0
10
15.0
90
17.0
90
17.1
10
| 20.0 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 240 nm
Injection Volume: 10 µL
System Suitability:
Resolution: The resolution between the parent peak and the closest eluting degradant peak should be >2.0.
Tailing Factor: The tailing factor for the parent peak should be <1.5.
Rationale: The C18 column provides good hydrophobic retention. The acidic mobile phase (formic acid) ensures the protonation of the diazepine nitrogens, leading to better peak shape. The gradient elution is designed to separate the more polar degradants (like 1,4-diazepane) from the less polar parent compound and the 4-fluorobenzoic acid degradant.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
Caption: Suspected primary degradation pathway via hydrolysis.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577. [Link]
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of pharmaceutical sciences, 66(6), 795–798. [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Note: This is a general reference for the principles of forced degradation, a direct URL to the full text is not available but it is a standard industry textbook).
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-36.
Kats, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Premier Consulting. [Link]
Welankiwar, A. S., & Pande, V. V. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 49-54. (Note: This is a review article summarizing principles of photostability testing).
ICH. (1996). Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. International Council for Harmonisation. [Link]
Troubleshooting poor solubility of diazepane compounds in aqueous buffers
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical bottlenecks associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical bottlenecks associated with diazepane (homopiperazine) derivatives.
While the 1,4-diazepane scaffold is frequently incorporated into drug candidates to modulate physicochemical properties and improve target affinity[1], highly substituted or lipophilic diazepanes often suffer from severe precipitation in aqueous buffers. This guide provides field-proven, mechanistic troubleshooting strategies and self-validating protocols to resolve these solubility challenges.
Diagnostic Workflow
Before altering your compound or buffer, it is critical to identify whether your solubility failure is kinetic or thermodynamic in nature. Use the diagnostic workflow below to isolate the root cause.
Caption: Diagnostic workflow for resolving diazepane solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my diazepane compound precipitate in PBS (pH 7.4) despite having an ionizable amine?
Causality: The aliphatic nitrogen of a homopiperazine ring typically has a pKa between 8.5 and 9.5. At pH 7.4, the molecule is largely protonated. However, poor solubility still occurs due to two primary mechanisms:
Common Ion Effect & Salt Precipitation: Phosphate buffers can form poorly soluble phosphate salts with the protonated diazepane.
High Intrinsic Lipophilicity (LogP): If the rest of the molecule is highly lipophilic (e.g., heavily halogenated or aromatic), the solvation energy of the single protonated amine is insufficient to overcome the crystal lattice energy of the solid state.
Q2: Should I be measuring kinetic or thermodynamic solubility for my diazepane hit?
Causality: It depends entirely on your development stage. Kinetic solubility evaluates a compound initially dissolved in an organic solvent (like DMSO) and diluted into an aqueous buffer[2]. It is ideal for early high-throughput screening (HTS) to ensure compounds don't precipitate during in vitro bioassays[3]. Thermodynamic solubility measures the maximum concentration of the crystalline solid in a solvent at equilibrium[4]. It is critical for late-stage lead optimization and formulation, as it reflects the true physical property of the solid drug[2].
Troubleshooting Guide: Strategies & Solutions
Issue 1: Precipitation upon DMSO dilution (Kinetic Solubility Failure)
Mechanism: Rapid solvent shifting from 100% DMSO to an aqueous buffer causes supersaturation, leading to rapid nucleation and precipitation of the diazepane compound.
Solution: Implement a step-down dilution strategy or introduce biocompatible co-solvents (e.g., PEG400 or Propylene Glycol). Co-solvents lower the dielectric constant of the aqueous phase, reducing the thermodynamic driving force for precipitation.
Issue 2: Poor Thermodynamic Solubility in Physiological Buffers
Mechanism: The solid-state lattice energy of the neutral diazepane free base is too high, or the compound forms a poorly soluble salt with buffer ions.
Solution: Utilize Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic moiety of the diazepane, while its hydrophilic exterior ensures aqueous solvation[]. This avoids the osmotic penalty and toxicity associated with high co-solvent concentrations[].
Caption: Mechanism of HP-β-CD inclusion complexation for hydrophobic diazepane derivatives.
Quantitative Data Summaries
Table 1: Comparison of Solubilization Strategies for Diazepanes
Strategy
Mechanism of Action
Best For
Limitations
Co-solvents (PEG400, PG)
Lowers dielectric constant of the solvent mixture.
Kinetic solubility assays, early in vitro testing.
High concentrations can cause cellular toxicity or osmotic stress.
pH Adjustment
Ionizes the basic diazepane nitrogen (pH < pKa).
Liquid formulations, gastric absorption models.
Unsuitable for physiological assays requiring pH 7.4.
Salt Formation
Disrupts crystal lattice energy via counterions (e.g., Mesylate).
Purpose: To determine the true equilibrium solubility of solid diazepane compounds[4].
Self-Validation: Always include a highly soluble control (Atenolol) and a poorly soluble control (Ketoconazole) to validate the equilibration time and LC-MS/MS quantification[4].
Step-by-Step Methodology:
Preparation: Weigh 2-5 mg of solid diazepane into a glass vial. Causality: Glass minimizes non-specific binding compared to plastic, which is critical for highly lipophilic compounds.
Buffer Addition: Add 1 mL of target aqueous buffer (e.g., PBS, pH 7.4).
Equilibration: Cap the vial and incubate on an orbital shaker at 37°C for 24-48 hours. Causality: Extended incubation ensures the system reaches thermodynamic equilibrium, overcoming the high crystal lattice energy[4].
Phase Separation: Centrifuge at 10,000 x g for 15 minutes or filter through a 0.22 µm PTFE filter. Self-Validation: Check the filter for compound retention by running a known standard solution through it.
pH Verification: Measure the pH of the supernatant. Causality: Diazepanes are basic amines; dissolving them can raise the buffer's pH, altering the solubility profile. If the pH shifts by >0.1 units, a stronger buffer capacity is required.
Quantification: Dilute the supernatant in DMSO and analyze via LC-MS/MS against a standard curve[4].
Purpose: To enhance the aqueous solubility of BCS Class II/IV diazepane compounds without altering their covalent structure[][6].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10-50 mM solution of HP-β-CD in the target aqueous buffer. Causality: HP-β-CD is highly water-soluble and provides a hydrophobic cavity for the diazepane, avoiding the toxicity of organic co-solvents[].
Compound Addition: Add an excess of the solid diazepane compound directly to the HP-β-CD solution.
Complexation: Vortex for 2 minutes, then sonicate for 15 minutes. Causality: Sonication provides the kinetic energy required to disrupt the solid lattice and facilitate host-guest binding[6].
Incubation: Shake at room temperature overnight to allow the dynamic equilibrium of the inclusion complex to stabilize[6].
Separation & Analysis: Filter the suspension through a 0.22 µm filter and quantify the dissolved complex via HPLC.
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
ACS Publications. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.1
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.6
Technical Support Center: Overcoming Side Product Formation in Fukuyama-Mitsunobu Cyclizations
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for researchers optimizing Fukuyama-Mitsunobu cyclizations—the conversion of primary a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for researchers optimizing Fukuyama-Mitsunobu cyclizations—the conversion of primary amines to secondary macrocyclic amines via 2-nitrobenzenesulfonyl (nosyl) activation[1].
Mechanistic Overview & Divergence Pathways
To troubleshoot effectively, one must understand where the reaction diverges from the desired
pathway. The Fukuyama-Mitsunobu reaction relies on the acidity of the nosylamide to ensure rapid deprotonation by the betaine intermediate[2]. However, steric hindrance, solvent polarity, and reagent choice can push the intermediate toward undesired side reactions.
Caption: Mechanistic divergence in Fukuyama-Mitsunobu cyclization leading to primary side products.
Frequently Asked Questions (FAQs): Origins of Side Products
Q1: Why am I seeing an alkylated hydrazine byproduct instead of my cyclized amine?A1: This occurs when the nosylamide is not deprotonated efficiently, allowing the reduced azodicarboxylate (e.g., dihydro-DEAD) to act as a competing nucleophile[3]. While nosylamides are generally acidic enough for DEAD/DIAD, highly hindered substrates or electron-donating substituents on the sulfonamide can raise the pKa.
Solution: Switch to 1,1'-(Azodicarbonyl)dipiperidine (ADDP) or tetramethylazodicarboxamide (TMAD). These reagents form more basic betaine intermediates, ensuring complete deprotonation of the nosylamide and suppressing hydrazine alkylation[3].
Q2: My secondary alcohol substrate is yielding an alkene instead of the cyclized product. How do I prevent elimination?A2: Elimination (E2) competes with
substitution when the alkoxyphosphonium intermediate is sterically hindered or when the reaction temperature is too high[2].
Solution: Lower the reaction temperature to 0 °C or -20 °C. Additionally, switching the solvent from THF to a less polar solvent like toluene can disfavor the charge-separated transition state of the E2 pathway. Using a more acidic protecting group, such as 2,4-dinitrobenzenesulfonyl (DNs), accelerates the attack, outcompeting elimination[1].
Q3: I am observing O-alkylation of the nosylamide rather than the desired N-alkylation. Why?A3: Sulfonamides are ambident nucleophiles. While N-alkylation yields the thermodynamically stable product, O-alkylation can occur kinetically, especially in highly polar solvents or when the nitrogen center is severely sterically hindered.
Solution: Ensure strictly anhydrous conditions and use non-polar solvents (e.g., benzene or toluene). Avoid the addition of silver salts or highly coordinating cations.
Troubleshooting Guide: Specific Issues & Resolutions
Issue: Incomplete Cyclization in Solid-Phase Synthesis (SPS)
Symptom: When synthesizing polyamines or cyclic peptides on a solid support, yields drop sharply with successive alkylation steps, and unreacted starting material is recovered[4].
Causality: The standard DEAD/PPh3 system is highly sensitive to steric bulk on the resin. The bulky triphenylphosphine oxide (TPPO) byproduct can clog the resin pores, preventing reagent diffusion. Furthermore, DEAD can cause ethylation side reactions on the solid phase[4].
Resolution: Substitute DEAD with DIAD, which has been proven superior for solid-phase Fukuyama-Mitsunobu reactions, avoiding ethylated side products[4]. For highly congested systems, utilize microwave-assisted cyclization or switch to a submonomer approach.
Issue: Difficult Purification due to TPPO and Hydrazine Adducts
Symptom: The desired macrocycle co-elutes with triphenylphosphine oxide (TPPO) or the reduced azodicarboxylate during silica gel chromatography.
Causality: TPPO and dihydro-DEAD have moderate polarities that often match those of the target secondary amines or macrocycles.
Resolution: Utilize Tsunoda reagents such as (cyanomethylene)tributylphosphorane (CMBP) or (cyanomethylene)trimethylphosphorane (CMMP). These ylides act as both the reducing agent and the base, generating highly polar or volatile byproducts (acetonitrile and trialkylphosphine oxide) that are easily removed via standard chromatography.
Reagent Selection Matrix
To minimize side products, reagent selection must be tailored to the substrate's steric and electronic properties.
Reagent System
Betaine Basicity
Primary Side Product Risk
Best Use Case / Recommendation
DEAD / PPh3
Low
Hydrazine alkylation, Ethylation (in SPS)
Unhindered primary alcohols; standard liquid-phase synthesis.
DIAD / PPh3
Low-Moderate
Elimination (with 2° alcohols)
Solid-phase synthesis (prevents ethylation side reactions).
Difficult purifications; replaces the dual azo/phosphine system.
Workflow Logic: Reagent Optimization
Caption: Decision tree for selecting Mitsunobu reagents to minimize side products based on substrate properties.
Validated Experimental Protocol: High-Yield Macrocyclization using TMAD/PBu3
This protocol is specifically designed to overcome sluggish cyclizations and suppress hydrazine alkylation in sterically hindered substrates (e.g., benzazocine ring cores)[5].
Self-Validating System: The use of TMAD/PBu3 ensures that the betaine intermediate is sufficiently basic to quantitatively deprotonate the nosylamide before alcohol activation occurs. This creates a kinetic trap that funnels the intermediate exclusively toward the
product, self-correcting the tendency for premature alcohol activation and subsequent elimination[5].
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Dissolution: Dissolve the nosyl-protected amino alcohol (1.0 eq) in anhydrous toluene to achieve a high-dilution concentration of 0.01 M.
Causality: High dilution is critical to suppress intermolecular dimerization and strictly favor intramolecular macrocyclization.
TMAD Addition: Add TMAD (1.5 eq) to the stirring solution at room temperature. Ensure complete dissolution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: Cooling prevents premature activation and suppresses E2 elimination pathways, which have a higher activation energy than the
cyclization.
Phosphine Addition: Dropwise add
(1.5 eq) over 10 minutes. The solution may develop a pale yellow color indicative of betaine formation.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Quenching & Workup: Quench the reaction with a few drops of water. Concentrate the mixture under reduced pressure.
Purification: Purify the crude residue via flash column chromatography.
Causality: Tributylphosphine oxide is highly polar and will be strongly retained on the silica column, allowing easy elution of the cyclized product without co-elution issues.
References[1] Title: Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed
Source: nih.gov
URL:[3] Title: ADDP Mitsunobu Reactions: Technical Support Center - Benchchem
Source: benchchem.com
URL:[4] Title: Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:[2] Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - NIH
Source: nih.gov
URL:[5] Title: IMPROVED SYNTHESES OF THE FR900482 AND MITOMYCIN BENZAZOCINE RING CORE VIA MITSUNOBU CYCLIZATION
Source: clockss.org
URL: Title: Research Articles New Mitsunobu Reagents - TCI Chemicals
Source: tcichemicals.com
URL:
Advanced Technical Support Center: Optimizing HPLC Separation of 1,4-Diazepine Enantiomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the definitive troubleshooting and methodology hub for the chiral separation of 1,4-diazepine derivatives. Unlike standar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the definitive troubleshooting and methodology hub for the chiral separation of 1,4-diazepine derivatives. Unlike standard rigid molecules, 1,4-diazepines present unique stereochemical challenges due to their dynamic conformational enantiomerism. This guide bridges the gap between theoretical thermodynamics and practical chromatographic execution, ensuring your analytical workflows are both robust and reproducible.
The Mechanistic Challenge: Conformational Enantiomerism
The core difficulty in separating 1,4-benzodiazepines (e.g., diazepam, flunitrazepam, prazepam) lies in their molecular geometry. The seven-membered diazepine ring adopts a non-planar "twist-chair" ground state[1]. Because this conformation lacks any reflection-symmetry element, the molecule is inherently chiral[1].
However, this chirality is highly stereolabile. At room temperature, a rapid ring-flipping process converts one conformational enantiomer into the other[1][2]. When the rate of this on-column enantiomerization (interconversion) is comparable to the rate of chromatographic separation, it manifests as peak broadening, coalescence, or a distinct "plateau" between the two enantiomeric peaks[1][2].
To achieve physical separation, analysts must manipulate the thermodynamic environment—specifically by utilizing Low-Temperature Dynamic HPLC (DHPLC) to arrest the ring-flipping process[1][2].
Workflow: Decision Matrix for 1,4-Diazepine Separation
Decision matrix for 1,4-diazepine enantiomer separation based on stereolability.
Understanding the free energy of activation (ΔG‡) for the enantiomerization process is critical for predicting the required column temperature. Below is a validated summary of conditions required to achieve baseline resolution for common 1,4-diazepines.
Note: Imidazo- and triazolo-fused benzodiazepines (like midazolam and alprazolam) exhibit barriers approximately 2 kcal/mol higher than standard 1,4-benzodiazepines, allowing separation at slightly higher sub-ambient temperatures[2].
To successfully separate rapidly interconverting enantiomers, follow this self-validating methodology. This protocol ensures that the chromatographic separation rate outpaces the enantiomerization rate.
Step 1: System Preparation and CSP Selection
Action: Select a cold-tolerant CSP. The Whelk-O1 and immobilized polysaccharide phases (e.g., Chiralpak IA) are highly recommended due to their stability at extreme sub-ambient temperatures[1][2].
Validation: Ensure your HPLC system is equipped with a column cooling jacket or submerged cryostatic bath capable of maintaining temperatures down to -70°C without solvent freezing[1].
Step 2: Mobile Phase Optimization
Action: Select a mobile phase that maintains low viscosity at sub-ambient temperatures. Hydro-organic mixtures (e.g., hexane/ethanol or buffered aqueous mixtures with high organic modifier content) are preferred[2].
Causality Check: High viscosity at low temperatures causes extreme backpressure. Monitor pump pressure continuously during the cooling phase to prevent system overpressure.
Step 3: Temperature Titration
Action: Begin at 0°C. Inject the racemic mixture.
Observation: If a plateau is observed between peaks, the interconversion rate is still too high[2].
Adjustment: Decrease the temperature in 5°C to 10°C increments until the plateau resolves into two distinct, baseline-separated peaks (decoalescence)[1].
Step 4: Data Acquisition & Simulation
Action: Extract the apparent rate constants for on-column enantiomerization by applying computer simulation (based on the stochastic model) to the exchange-deformed HPLC profiles[1][2].
Validation: Calculate the free energy activation barrier (ΔG‡) to validate the thermodynamic stability of the separated fractions[1].
Troubleshooting & FAQs
Q: My chromatogram shows a broad plateau between two peaks instead of baseline resolution. How do I fix this?A: This plateau is the classic chromatographic signature of on-column enantiomerization[1]. It indicates that the 1,4-diazepine molecules are undergoing ring-flipping (converting from the R to S conformation and vice versa) while traversing the column[1][2]. To fix this, you must lower the column temperature to slow the kinetics of the ring-flip. For example, diazepam requires cooling to between -10°C and -35°C to eliminate this plateau[1].
Q: Why does flunitrazepam require a much lower temperature (-40°C to -66°C) for separation compared to diazepam?A: Flunitrazepam has a significantly lower enantiomerization barrier (ΔG‡ ≈ 15.6–15.7 kcal/mol) compared to diazepam (ΔG‡ ≈ 17.6–18.7 kcal/mol)[1]. Because the activation energy is lower, the ring-flipping process occurs much faster at any given temperature. Consequently, you must drop the temperature drastically (down to -66°C) to slow the interconversion enough for the CSP to physically resolve the enantiomers[1].
Q: Can I separate 1,4-diazepine enantiomers at room temperature?A: Generally, no, unless the molecule has specific structural modifications. Physical separation at or near room temperature is only possible for benzodiazepine derivatives carrying bulky substituents on the N1 position (such as isopropyl or tert-butyl groups)[2]. These bulky groups sterically hinder the ring-flipping process, raising the energy barrier sufficiently to stabilize the chirality at room temperature[2].
Q: How do I choose between a protein-based CSP (like AGP) and a Molecularly Imprinted Polymer (MIP)?A:
AGP Columns: α1-acid glycoprotein (AGP) columns are excellent for stable enantiomers and operate well in reversed-phase conditions using aqueous buffers (e.g., 10 mM ammonium acetate with methanol)[3]. They rely on a combination of hydrophobic and hydrogen-bonding interactions[3].
MIPs: Molecularly Imprinted Polymers act as synthetic receptor sites and offer highly shape-selective chiral recognition[4]. Binding depends heavily on the chiral match/mismatch with the imprinted cavity[4]. MIPs are highly specific but can sometimes result in broadened peaks for certain racemic mixtures (like lorazepam) due to binding site heterogeneity[4]. Choose AGP for standard analytical quantification, and MIPs when extreme shape-selectivity or specific receptor-mimicking assays are required[3][4].
References
Title: Discrimination between Enantiomers of Structurally Related Molecules: Separation of Benzodiazepines by Molecularly Imprinted Polymers
Source: Journal of the American Chemical Society (acs.org)
URL: [Link]
Title: Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam
Source: ResearchGate (researchgate.net)
URL: [Link]
Title: Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines
Source: I.R.I.S. - Sapienza Università di Roma (uniroma1.it)
URL: [Link]
Title: Separation of enantiomers of benzodiazepines on the Chiral-AGP column
Source: ResearchGate (researchgate.net)
URL: [Link]
Minimizing thermal degradation of benzodiazepines during GC analysis
Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. The analysis of benzodiazepines presents a unique physicochemical challenge: many of these compounds are fundamentally incompatible with the extreme thermal environments of traditional GC inlets.
To achieve reliable quantification, we must understand the causality behind analyte degradation and implement self-validating workflows that guarantee scientific integrity.
The Causality of Thermal Degradation
The fundamental issue with analyzing benzodiazepines via GC-MS is the combination of high injection port temperatures (typically 250°C–300°C) and the presence of catalytic active sites (silanol groups) within the glass liner and column[1].
The thermal stability of benzodiazepines is strictly dictated by their chemical structure. Compounds containing an
-hydroxy ketone group (e.g., lorazepam, oxazepam, temazepam) are highly susceptible to thermal dehydration[2]. When exposed to the hot, active surfaces of a GC inlet, these molecules lose a water molecule and undergo a ring-contraction rearrangement to form quinazoline aldehydes[3]. Similarly, N-4 oxides like chlordiazepoxide and demoxepam undergo thermal reduction, losing an oxygen radical[2], while ketazolam decomposes directly into diazepam[4].
Mechanism of thermal dehydration of benzodiazepines in a hot GC inlet.
Troubleshooting FAQs
Q1: Why does my lorazepam calibration curve exhibit a severe negative deviation at low concentrations?A1: This non-linearity is a classic symptom of active-site adsorption and subsequent thermal degradation[1]. At high concentrations, the active sites in the GC liner are saturated, allowing a portion of the intact analyte to reach the detector. At low concentrations, a disproportionately large fraction of the lorazepam molecules is adsorbed and converted to quinazoline aldehydes, leading to a catastrophic loss of signal and a negative deviation in your calibration curve[3].
Q2: I injected a pure demoxepam standard, but my GC-MS is identifying nordiazepam and oxazepam. Is my standard contaminated?A2: It is highly unlikely that your standard is contaminated. Demoxepam is an N-4 oxide that is notoriously unstable under GC conditions. The thermal stress of the injection port, combined with certain derivatization conditions, causes demoxepam to rearrange and produce artifacts that are falsely identified by the mass spectrometer as nordiazepam and oxazepam[2]. You must switch to a cold injection technique or utilize LC-MS to preserve the structural integrity of this specific compound.
Q3: How do I choose between chemical derivatization and using an analyte protectant?A3: The choice depends on the mechanism of loss. If the primary issue is adsorption onto active sites, an analyte protectant like sorbitol will effectively mask the liner and improve recovery[5]. However, if the molecule is inherently thermally labile (like oxazepam), masking the active sites is not enough; you must chemically alter the molecule via silylation (derivatization) to replace the active hydrogen with a thermally stable trimethylsilyl (TMS) group, preventing the dehydration pathway entirely[1].
Workflow: Selecting a Mitigation Strategy
Decision matrix for mitigating thermal degradation in GC-MS analysis.
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed with sample analysis until the validation checkpoint is passed.
Protocol A: Silylation Derivatization (BSTFA)
Purpose: To replace active hydrogens on polar functional groups, preventing thermal dehydration[1].
Preparation: Evaporate the solvent from your benzodiazepine extract to complete dryness under a gentle stream of nitrogen at 40°C.
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of BSTFA containing 1% TMCS to the dried residue.
Incubation: Seal the vial and heat in a heating block at 70°C for 30 minutes.
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.
Self-Validation Checkpoint: Inject the derivatized standard and monitor the mass spectrum. The protocol is validated only if the molecular ion shifts by +72 Da (indicating successful TMS addition) and the peak corresponding to the un-derivatized parent mass is completely absent.
Protocol B: Analyte Protectant Matrix Masking
Purpose: To aggressively deactivate silanol sites in the GC flow path using a highly hydrogen-bonding co-analyte[5].
Stock Solution: Prepare a 0.2% (w/v) solution of D-sorbitol in methanol.
Standard Preparation: Dilute your benzodiazepine calibration standards directly into the 0.2% sorbitol solution[1].
Injection: Inject 1 µL of the standard/protectant mixture using a standard splitless method.
Self-Validation Checkpoint: Generate a calibration curve from 10 ppb to 200 ppb. The system is validated if the linear regression yields an
and the response factor for the 10 ppb standard is within 10% of the response factor for the 200 ppb standard.
Protocol C: Cool On-Column (COC) Injection
Purpose: To deposit the liquid sample directly into the column at a temperature below the solvent's boiling point, entirely bypassing flash vaporization[6].
Hardware Setup: Install a COC injector and a retention gap (uncoated deactivated fused silica) connected to your analytical column.
Temperature Programming: Set the initial oven and injector temperature to 10°C below the boiling point of your solvent (e.g., 65°C for ethyl acetate).
Injection: Inject 1 µL of the sample at the low initial temperature.
Ramp: Program the oven to hold for 1 minute, then ramp at 15°C/min to 300°C.
Self-Validation Checkpoint: Inject a standard of oxazepam. The protocol is validated if the ratio of intact oxazepam to its known thermal breakdown product (quinazoline aldehyde) is greater than 99:1.
Quantitative Performance Data
The following table summarizes the expected improvements in analytical performance when applying the mitigation strategies detailed above to problematic benzodiazepines.
Benzodiazepine
Structural Liability
Primary Thermal Degradation Product
Recommended Mitigation Strategy
Unmitigated Linearity ()
Mitigated Linearity ()
Lorazepam
-hydroxy ketone
Quinazoline aldehyde
0.2% Sorbitol Protectant
0.850
0.998
Oxazepam
-hydroxy ketone
Quinazoline aldehyde
BSTFA Derivatization
0.880
0.999
Demoxepam
N-4 oxide
Nordiazepam (Artifact)
Cool On-Column (COC)
N/A (False ID)
0.995
Ketazolam
Labile diazepine ring
Diazepam (Artifact)
PTV Injection
0.820
0.997
References
1.[1] GC-MS Analysis of Benzodiazepines: A Technical Support Guide to Improving Calibration Linearity . Benchchem. 1
2.[3] Development of a GC-MS method for determination of Benzodiazepine Series Drugs . National Institute of Standards and Technology (NIST). 3
3.[4] Chapter 12: The Analysis of Benzodiazepines . Royal Society of Chemistry.4
4.[2] Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results . ResearchGate. 2
5.[5] GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants . Technology Networks / ThermoFisher. 5
6.[6] GC Injection Techniques Guide . Phenomenex. 6
Enhancing bioavailability of diazepam formulations for research
Welcome to the Diazepam Formulation & Bioavailability Technical Support Center . Diazepam is a classic Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but excep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Diazepam Formulation & Bioavailability Technical Support Center .
Diazepam is a classic Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but exceptionally low intrinsic aqueous solubility (<0.05 mg/mL). For researchers and formulation scientists, the rate-limiting step in diazepam absorption is its dissolution rate.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting workflows to help you engineer self-validating formulation systems that maximize diazepam bioavailability.
Strategic Formulation Selection
Selecting the correct solubility enhancement strategy depends entirely on the target route of administration and the thermodynamic stability required by your experimental model.
Caption: Decision tree for selecting diazepam formulation strategies based on delivery route.
Quantitative Efficacy of Formulation Strategies
To benchmark your experimental results, refer to the following quantitative data summarizing the efficacy of various diazepam formulation approaches , , , .
High lipid solubility & rapid mucosal partitioning
Thermodynamic instability (creaming/cracking)
Solid Lipid Nanoparticles
Cetyl palmitate
47% relative bioavailability (rectal delivery)
Sustained release potential
Solid core restricts drug diffusion & release
Core Experimental Protocols
Every protocol utilized in drug development must be a self-validating system. Below are step-by-step methodologies for the two most common diazepam enhancement techniques, complete with mechanistic rationales and validation checkpoints.
Protocol A: Preparation of Diazepam Solid Dispersion (Melting Method)
This protocol utilizes a hydrophilic polymer and a surfactant to disrupt the crystalline lattice of diazepam, converting it into a highly soluble amorphous state .
Excipient Melting: Melt Polyethylene Glycol 6000 (PEG 6000) in a glass crucible at 70°C.
Causality: PEG 6000 acts as a hydrophilic carrier. Melting it creates a viscous liquid matrix capable of dissolving the drug at a molecular level without requiring organic solvents.
Surfactant Integration: Dissolve 1.5% w/w Sodium Lauryl Sulfate (SLS) into the molten PEG.
Causality: SLS drastically reduces the interfacial tension between the final solid dispersion particles and the aqueous dissolution medium, ensuring rapid wettability.
Drug Incorporation: Add crystalline diazepam to the molten mixture (Target Ratio: 1:10:1.5 Drug:PEG:SLS). Stir continuously until a homogeneous, clear melt is achieved.
Rapid Quenching: Rapidly cool the mixture in an ice bath (-10°C) until solidified, then pulverize and sieve through a 44-mesh screen.
Causality: Rapid cooling prevents the drug molecules from re-ordering into a crystalline lattice, kinetically trapping them in a high-energy amorphous state.
Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final sieved powder. The complete disappearance of the sharp diazepam melting endotherm at ~132°C confirms successful amorphization. If a residual peak remains, the drug is not fully dispersed, and the cooling rate or carrier ratio must be increased.
Caption: Mechanistic pathway of solubility enhancement via solid dispersion technology.
Protocol B: Preparation of Parenteral Diazepam-HP-β-CD Inclusion Complex
This protocol is ideal for aqueous intravenous or intramuscular formulations, avoiding the toxicity of traditional co-solvents (like propylene glycol) .
Cyclodextrin Solubilization: Prepare a 30% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in USP phosphate buffer (pH 5.8).
Causality: Diazepam exhibits maximum stability against hydrolysis at approximately pH 5.0–5.8.
Stoichiometric Drug Addition: Add excess diazepam (up to 4 mg/mL) to the cyclodextrin solution. Agitate in a shaking incubator at 37°C for 72 hours.
Causality: The hydrophobic cavity of HP-β-CD displaces water molecules to encapsulate the lipophilic diazepam molecule, forming a water-soluble 1:1 inclusion complex. Equilibrium takes time to establish.
Sterile Filtration: Filter the suspension through a 0.22 µm membrane filter to remove any uncomplexed, undissolved diazepam. Do not autoclave.
Causality: Autoclaving provides excessive thermal energy that can degrade diazepam and disrupt the non-covalent inclusion complex.
Self-Validation Checkpoint: Construct a phase solubility diagram (Higuchi and Connors method). A linear increase in diazepam solubility as a function of CD concentration (an
type curve) validates a 1:1 stoichiometric inclusion complex. Deviation from linearity indicates higher-order complexes or drug precipitation.
Troubleshooting Guide: Common Experimental Failures
Q: Why is my diazepam precipitating out of the cyclodextrin solution upon dilution in aqueous media (e.g., simulated blood plasma)?A: This is a classic thermodynamic equilibrium issue. Inclusion complexation is a dynamic equilibrium defined by a binding constant (
). When you dilute the formulation, the equilibrium shifts to the left, releasing free diazepam. If the concentration of the released free drug exceeds its intrinsic aqueous solubility (~0.05 mg/mL), it will precipitate.
Fix: Use a cyclodextrin with a higher binding affinity (like SBE-7-β-CD) or add a small amount of a water-soluble polymer (e.g., 0.1% PVP) to act as a precipitation inhibitor, which stabilizes the supersaturated state upon dilution.
Q: During solid dispersion formulation with PEG 6000, the dissolution rate drops significantly after 3 months of storage. What is the cause?A: You are observing amorphous-to-crystalline reversion. Amorphous diazepam is thermodynamically unstable. Over time, ambient moisture acts as a plasticizer, lowering the glass transition temperature (
) of the PEG matrix, which increases molecular mobility and allows the drug to recrystallize.
Fix: Store formulations in strict desiccating conditions. To engineer a more robust system, switch from PEG 6000 to a polymer with a higher , such as Polyvinylpyrrolidone (PVP K30) or HPMC, which better arrests molecular mobility.
Q: Why did my Solid Lipid Nanoparticle (SLN) formulation yield lower bioavailability (47%) than a standard submicron emulsion, despite both having a particle size of ~200nm?A: This is a diffusional barrier issue . While the particle sizes are identical, the physical state of the lipid core dictates release kinetics. Submicron emulsions have a liquid lipid core (e.g., MCT oil), allowing rapid partitioning of diazepam into the mucosa. SLNs utilize lipids that are solid at body temperature (e.g., cetyl palmitate). While the diazepam on the surface of the SLN is absorbed immediately, the drug trapped within the solid lipid matrix cannot diffuse out efficiently, resulting in incomplete release and poor bioavailability.
Frequently Asked Questions (FAQs)
Q: How does the choice of cyclodextrin derivative impact diazepam solubilization?A: Unmodified β-cyclodextrin has low aqueous solubility and is nephrotoxic when administered parenterally. Substituted derivatives like HP-β-CD and SBE-7-β-CD are highly water-soluble and biocompatible. Furthermore, their extended functional groups optimally match the steric bulk of the diazepam molecule, allowing for dissolved concentrations of up to ~3.5 mg/mL in a 40% CD solution .
Q: Can microemulsions be used for intranasal delivery of diazepam?A: Yes. Water-in-oil (W/O) and oil-in-water (O/W) microemulsions are highly effective for intranasal delivery, bypassing first-pass hepatic metabolism and providing rapid CNS onset. Studies show that diazepam solubilized in an alcohol-free microemulsion system can achieve an absolute bioavailability of ~33.45% with a rapid
of ~18 minutes .
Q: Can I use hot-melt extrusion (HME) instead of the melting method for solid dispersions?A: Absolutely. HME is highly recommended for scaling up. It offers continuous processing and superior thermodynamic mixing shear compared to the static melting method. However, you must carefully monitor the residence time and extrusion temperature to prevent thermal degradation of the diazepam molecule.
References
Formulation of Rapidly Disintegrating Fast Dissolving Diazepam Tablets Using Solid Dispersions through a Statistical Approach. Research Journal of Pharmacy and Technology.[Link]
Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. PubMed.[Link]
Intranasal Delivery of Two Benzodiazepines, Midazolam and Diazepam, by a Microemulsion System. Pharmacology & Pharmacy.[Link]
Bioavailability of diazepam from aqueous-organic solution, submicron emulsion and solid lipid nanoparticles after rectal administration in rabbits. PubMed.[Link]
Reference Data & Comparative Studies
Validation
Comparative Efficacy of 1,4-Diazepane Derivatives vs. Aminopyridine Scaffolds in ROCK Inhibition
Executive Summary & Structural Causality The 1,4-diazepane (homopiperazine) ring is a conformationally flexible, sp3-hybridized scaffold utilized extensively in rational drug design to target deep kinase binding pockets....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
The 1,4-diazepane (homopiperazine) ring is a conformationally flexible, sp3-hybridized scaffold utilized extensively in rational drug design to target deep kinase binding pockets. One of its most clinically validated applications is in the development of Rho-associated protein kinase (ROCK) inhibitors. Fasudil (5-(1,4-diazepane-1-sulfonyl)isoquinoline) was the first small-molecule ROCK inhibitor to reach clinical application[1].
Fasudil and its derivatives function as ATP-competitive inhibitors by occupying the adenine pocket of the kinase's ATP-binding site[2]. The seven-membered 1,4-diazepane ring is critical to this efficacy: its non-planar, flexible nature allows the molecule to adapt to the hydrophobic cleft of the ROCK active site more effectively than rigid piperidine analogs. Furthermore, recent structural optimizations—specifically the addition of a methyl group to the C2 position of the 1,4-diazepane ring—have yielded next-generation derivatives like Ripasudil, which exhibit dramatically enhanced potency and selectivity over early-generation compounds.
This guide objectively compares the biochemical efficacy, target selectivity, and experimental validation of 1,4-diazepane-based ROCK inhibitors against the benchmark aminopyridine-based inhibitor, Y-27632.
Mechanism of ROCK inhibition by 1,4-diazepane derivatives modulating actin contraction.
Comparative Efficacy Data
Evaluating kinase inhibitors requires analyzing both on-target potency and off-target selectivity. While Fasudil is a potent ROCK inhibitor, it exhibits cross-reactivity with other kinases like PKA and PKC at micromolar concentrations[1]. The C2-methylated 1,4-diazepane derivative, Ripasudil, demonstrates an order-of-magnitude improvement in
for ROCK1/2 while widening the therapeutic window against off-target kinases. Y-27632, utilizing a distinct 4-aminopyridine scaffold, provides excellent selectivity but lower absolute potency against ROCK2 compared to Ripasudil[1].
To ensure high scientific integrity, the evaluation of 1,4-diazepane derivatives must utilize a self-validating system: biochemical affinity must first be established via cell-free assays, followed by phenotypic cross-validation in living cells to confirm membrane permeability and target engagement.
Causality Check: Because 1,4-diazepane derivatives and aminopyridines compete with ATP at the kinase active site, the assay must be performed at an ATP concentration equal to the Michaelis constant (
) for the specific ROCK isoform. This ensures that the derived values accurately reflect the inhibitor's binding affinity without being artificially skewed by ATP saturation.
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Perform an 11-point 3-fold serial dilution of Fasudil, Ripasudil, and Y-27632 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).
Enzyme/Substrate Addition: Add recombinant ROCK1 or ROCK2 enzyme (0.5 nM final) and ULight-labeled myelin basic protein (MBP) substrate.
Reaction Initiation: Add ATP at the predetermined
concentration (typically 10-15 μM for ROCK1). Incubate for 60 minutes at room temperature.
Termination & Detection: Add 10 mM EDTA and Europium-anti-phospho-MBP antibody. Causality: EDTA stops the reaction by chelating
, a required cofactor for ROCK catalytic activity, freezing the reaction in its linear phase. Read the TR-FRET signal (Excitation 320 nm / Emission 665 nm).
Causality Check: ROCK inhibition prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to the disassembly of actin stress fibers[2]. Staining for F-actin provides a direct, self-validating phenotypic readout that the inhibitor has successfully penetrated the cell membrane and engaged its intracellular target.
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well imaging plates at 10,000 cells/well. Incubate overnight.
Inhibitor Treatment: Treat cells with the
concentrations (determined from Protocol A) of the respective inhibitors for 2 hours.
Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.
Staining: Permeabilize with 0.1% Triton X-100. Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin) and DAPI (for nuclear counterstaining) for 30 minutes.
Imaging & Analysis: Image using high-content fluorescence microscopy. Quantify the loss of stress fibers and the transition to a "rounded" cellular morphology, which is the hallmark phenotype of ROCK inhibition.
Self-validating experimental workflow for assessing 1,4-diazepane ROCK inhibitors.
References
Pharmacological ROCK inhibitors.
The Future of Glaucoma Treatment Ripasudil
WHO / PMC
URL
Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects
PMC / NIH
URL
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,4-Diazepane Analogs in Immunoassays
For researchers and drug development professionals, the precise quantification of therapeutic candidates and their metabolites is a cornerstone of preclinical and clinical studies. Immunoassays offer a high-throughput an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the precise quantification of therapeutic candidates and their metabolites is a cornerstone of preclinical and clinical studies. Immunoassays offer a high-throughput and sensitive platform for this purpose, but their utility is fundamentally dependent on their specificity.[1] This is particularly critical when dealing with a class of compounds like 1,4-diazepane analogs, which often includes a parent drug and structurally similar metabolites or derivatives.[2][3][4][5]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 1,4-diazepane analogs. We will move beyond a simple protocol, delving into the underlying principles of antibody-antigen interactions and the rationale behind the experimental choices, ensuring your results are both accurate and defensible.
The Foundation: Understanding Antibody Specificity and Cross-Reactivity
At its core, an immunoassay relies on the specific binding between an antibody's antigen-binding site (paratope) and a distinct feature on the target molecule, known as an epitope.[6][7] This interaction is not a single covalent bond but a summation of multiple non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[8] The exquisite specificity of this binding is what allows an antibody to "find" its target in a complex biological matrix.[9]
Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[10][11] For 1,4-diazepane analogs, which share a common core structure, minor modifications to side chains or functional groups can create molecules that are different pharmacologically but potentially indistinguishable to an antibody. This can lead to an overestimation of the target analyte's concentration, yielding misleading pharmacokinetic or toxicokinetic data.[11][12]
The Right Tool for the Job: Why Competitive ELISA is Essential for Small Molecules
Large molecules like proteins often possess multiple epitopes, making them ideal for a "sandwich" ELISA format where two different antibodies bind to the analyte simultaneously.[13] However, small molecules like 1,4-diazepane analogs typically present only a single epitope.[14][15] This structural limitation makes the sandwich format unfeasible and necessitates a competitive immunoassay format.[14][16][17][18]
In a competitive ELISA, the analyte in the sample directly competes with a labeled or coated reference version of the analyte for a limited number of antibody binding sites.[18] The resulting signal is inversely proportional to the concentration of the analyte in the sample: the more analyte present, the less the labeled reference can bind, and the weaker the signal.[18] This principle is fundamental to quantifying small molecules and assessing the cross-reactivity of their analogs.
Caption: Principle of Competitive Immunoassay.
Designing a Robust Cross-Reactivity Study
A successful study hinges on meticulous planning. The goal is to challenge the assay with a panel of relevant, structurally similar compounds to define its specificity profile.
Selection of Potential Cross-Reactants
The choice of which 1,4-diazepane analogs to test is paramount. Your panel should be guided by metabolic data and synthetic pathways. Include:
Known Metabolites: The most critical compounds to test.
Synthetic Precursors & Intermediates: These could potentially be present in the drug product.
Structurally Similar Drugs: Other drugs from the same class or with similar scaffolds.
Enantiomers: If the target analyte is chiral, its enantiomer should be tested.
Experimental Workflow: A Self-Validating System
The entire process, from reagent preparation to data analysis, must be systematic and reproducible. The following workflow ensures that each step builds upon a solid foundation, leading to trustworthy results.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Detailed Protocol: Quantifying Cross-Reactivity via Competitive ELISA
This protocol assumes an indirect competitive ELISA format where the microplate is coated with an antigen conjugate (e.g., target analyte conjugated to a carrier protein like BSA).
Dilute the Target Analyte-BSA conjugate in Coating Buffer to a pre-optimized concentration (typically 1-10 µg/mL).
Add 100 µL of the diluted conjugate to each well.
Cover the plate and incubate overnight at 4°C.[19]
Causality: Immobilizing the antigen on the plate provides the anchor for the competitive binding reaction. Overnight incubation at 4°C ensures stable and uniform adsorption.
Washing and Blocking:
Aspirate the coating solution from the wells.
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove any unbound conjugate.
Add 200 µL of Blocking Buffer to each well to cover any remaining non-specific binding sites on the plastic surface.[20]
Incubate for 1-2 hours at room temperature (RT).
Causality: Blocking is a critical step to reduce background signal and prevent non-specific binding of the primary and secondary antibodies, thereby improving the signal-to-noise ratio.[20]
Competition Reaction:
Wash the plate 3 times with Wash Buffer.
Prepare serial dilutions of the Target Analyte Standard and each 1,4-Diazepane Analog in Assay Buffer. These will serve as the "competitors".
In a separate dilution plate, add 50 µL of each standard/analog dilution to respective wells.
Add 50 µL of the diluted primary antibody (at its pre-optimized concentration in Assay Buffer) to each of these wells.
Mix gently and incubate for 1 hour at RT. This pre-incubation allows the antibody to bind to the free analyte/analog in solution.
Transfer 100 µL of the antibody-competitor mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
Incubate for 1-2 hours at RT.
Causality: This is the core competitive step. Any antibody that has bound to the free analyte/analog in the mixture will be unable to bind to the antigen coated on the plate.
Detection:
Wash the plate 4-5 times with Wash Buffer to remove unbound primary antibody and competitors.
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at RT.
Wash the plate 4-5 times with Wash Buffer to remove unbound secondary antibody.
Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The amount of bound secondary antibody is therefore proportional to the amount of primary antibody that was not blocked by the competitor.
Signal Generation and Reading:
Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT for 15-30 minutes.
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the cross-reactivity. The key is to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a given compound that produces 50% of the maximum inhibition.[21][22]
Generate Dose-Response Curves: For the target analyte and each analog, plot the percentage of binding (%B/B₀) against the log of the compound concentration. The %B/B₀ is calculated as: (Absorbance of Sample - Absorbance of Blank) / (Absorbance of Zero Standard - Absorbance of Blank) * 100.
Determine IC50 Values: Use a four-parameter logistic (4-PL) curve fit to analyze the dose-response curves. The 'C' parameter of this fit represents the IC50 value.[23]
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each analog is calculated relative to the target analyte.[23]
%CR = (IC50 of Target Analyte / IC50 of Analog) x 100
Hypothetical Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
Compound Tested
IC50 (ng/mL)
% Cross-Reactivity
Structural Notes
Target Analyte (DZ-101)
15.2
100%
Parent Compound
Metabolite A (DZ-102)
30.5
49.8%
Hydroxylation on phenyl ring
Metabolite B (DZ-103)
894.1
1.7%
N-dealkylation
Precursor X (DZ-P1)
>10,000
<0.15%
Lacks diazepine ring closure
Analog Y (DZ-201)
18.1
83.9%
Methyl group instead of ethyl
Analog Z (DZ-301)
5,450
0.28%
Different heterocyclic core
Implications for Assay Validation and Use
The cross-reactivity profile is a critical component of assay validation, as outlined by regulatory bodies like the FDA.[24][25]
High Cross-Reactivity (>50%): If a major metabolite shows high cross-reactivity, the immunoassay may not be able to distinguish between the parent drug and the metabolite. This means the assay measures the "total" concentration of both. While this can be acceptable for some screening purposes, a more specific method like LC-MS/MS would be required for definitive quantification of each species.[26]
Moderate Cross-Reactivity (5-50%): The impact of moderately cross-reactive compounds must be assessed based on their expected physiological concentrations. If a weakly cross-reactive metabolite is present at concentrations 100-fold higher than the parent drug, it could still cause significant interference.
Low Cross-Reactivity (<5%): Compounds with low cross-reactivity are generally not considered a source of significant interference unless they are present at extremely high concentrations.
Understanding these profiles is essential for accurately interpreting sample data and is a mandatory part of the validation package for assays used in regulated drug development.[27][28][29]
Conclusion
Evaluating the cross-reactivity of 1,4-diazepane analogs is not merely a procedural step but a fundamental scientific investigation into the specificity of your immunoassay. By understanding the principles of antibody binding, employing the appropriate competitive assay format, and executing a meticulously designed study, you can generate a clear and comprehensive specificity profile. This knowledge empowers researchers and drug developers to confidently interpret their data, make informed decisions, and ensure the integrity of their findings from the bench to the clinic.
References
Ismail, A. A. (n.d.). Interferences in Immunoassay. IntechOpen. Available at: [Link]
Van Oss, C. J. (n.d.). Antigen–Antibody Binding. Encyclopedia of Life Sciences.
Lippi, G., & Salvagno, G. L. (2018). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Journal of Medical Biochemistry. Available at: [Link]
Bhandari, P. (2012). Interferences in immunoassay. IntechOpen. Available at: [Link]
Fiveable. (2025). Antibody-Antigen Binding Definition. Fiveable. Available at: [Link]
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. ELGA LabWater. Available at: [Link]
Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. Available at: [Link]
Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]
Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]
Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ACS Omega. Available at: [Link]
Polettini, A. (2016). Immunoassays. In Analytical Toxicology. Academic Press. Available at: [Link]
Avance Biosciences. (2026). Immunoassay Services for Biopharma Drug Development. Avance Biosciences. Available at: [Link]
Asif, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
Du, M., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]
Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Available at: [Link]
Cameron, M. J. (2026). Compressing Drug Development Timelines with Accelerated Immunoassay. Genetic Engineering & Biotechnology News. Available at: [Link]
Asif, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
E-Century Publishing Corporation. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OAlib. Available at: [Link]
Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Cloud-Clone Corp. Available at: [Link]
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]
Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
Al-Shami, A. S. (2025). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Cureus. Available at: [Link]
U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. FDA.gov. Available at: [Link]
Westgard, J. O. (n.d.). Tips on Managing the Quality of Immunoassays. Westgard QC. Available at: [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
Bertol, E., et al. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay. PubMed. Available at: [Link]
BioAgilytix. (n.d.). FDA Guideline on validation of bioanalytical methods, May 2001. BioAgilytix. Available at: [Link]
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]
NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. Available at: [Link]
Giorgetti, A., et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. PubMed Central. Available at: [Link]
ANSI Webstore. (n.d.). Clinical Evaluation of Immunoassays; Approved Guideline. ANSI Webstore. Available at: [Link]
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. myadlm.org. Available at: [Link]
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]
Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Discovery Sci. Available at: [Link]
Bridging the Translational Gap: In Vitro vs In Vivo Efficacy of Novel 1,4-Diazepane Scaffolds
The 1,4-diazepane (homopiperazine) ring is a highly versatile, nitrogen-containing heterocycle widely utilized in medicinal chemistry. Compared to the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,4-diazepane (homopiperazine) ring is a highly versatile, nitrogen-containing heterocycle widely utilized in medicinal chemistry. Compared to the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane scaffold offers enhanced conformational flexibility. This allows for the optimal vector projection of pharmacophores into complex target binding pockets. However, the transition from an in vitro hit to an in vivo lead often faces severe attrition due to poor pharmacokinetic (PK) properties, rapid metabolic clearance, or off-target toxicity.
This guide objectively compares the in vitro and in vivo efficacy of novel 1,4-diazepane derivatives across multiple therapeutic domains, providing actionable, field-proven insights into overcoming translational bottlenecks.
Structural Causality: Why 1,4-Diazepane?
In vitro assays frequently identify highly potent molecules that fail in vivo due to high lipophilicity or metabolic instability. The integration of a 1,4-diazepane core addresses these issues by modulating the molecule's basicity (pKa) and topological polar surface area (tPSA).
For example, in the development of Pan-KRAS inhibitors, researchers discovered that while oxadiazole derivatives showed high in vitro potency, they lacked cellular permeability. By introducing a spirocyclic 1,4-diazepane modification, the resulting compound (BI-2493) achieved high rigidity, dramatically improving both metabolic stability and in vivo exposure 1[1].
Similarly, in CNS drug development, the dual orexin receptor antagonist MK-4305 (a suvorexant analog) utilized a 7-methyl-1,4-diazepane core. Initial high-throughput screening (HTS) hits displayed excellent in vitro potency but formed reactive metabolites in vivo. The strategic methylation of the diazepane ring sterically hindered metabolic bioactivation, preserving in vitro affinity while unlocking excellent in vivo sleep-promoting efficacy2[2].
Comparative Efficacy Data
To objectively evaluate the translational success of 1,4-diazepane derivatives, we compare their performance metrics across diverse biological targets.
Compound / Target
In Vitro Efficacy
In Vivo Efficacy
Translational Challenge Addressed
BI-2493 (Pan-KRAS)
IC₅₀ ~2 nM (Cellular)
Tumor regression in KRAS-mutant xenografts at 25 mg/kg.
Spirocyclization of the 1,4-diazepane core improved metabolic stability and membrane permeability[1].
MK-4305 (Orexin Receptors)
Kᵢ < 1 nM (OX1R/OX2R)
Significantly reduced sleep latency in preclinical insomnia models.
7-methyl substitution on the diazepane core prevented reactive metabolite formation[2].
Compound 21 (α4β2 nAChR)
Kᵢ = 0.5 nM
Antidepressant-like effects in the mouse forced swim test.
1,4-diazepane ether linkage provided high subtype selectivity and CNS penetration[3].
Diazepane D5 (PtpB-Mtb)
IC₅₀ = 32.6 µM
Pending (High oral bioavailability demonstrated).
Replaced anionic features with a neutral diazepane scaffold to achieve cell permeability[4].
Mechanistic Optimization Workflow
The following logic diagram illustrates the critical pathway for optimizing 1,4-diazepane derivatives to ensure in vitro potency translates into in vivo efficacy.
Optimization workflow for 1,4-diazepane derivatives bridging in vitro and in vivo efficacy.
Self-Validating Experimental Protocols
To ensure high-fidelity data during the optimization of 1,4-diazepane compounds, the following protocols are engineered with strict internal validation mechanisms.
Protocol A: In Vitro Liver Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
) of 1,4-diazepane derivatives to predict in vivo hepatic metabolism.
Matrix Preparation: Thaw human or mouse liver microsomes (0.5 mg/mL final protein concentration) strictly on ice.
Causality: Cytochrome P450 (CYP) enzymes are highly thermolabile; maintaining them on ice prevents premature loss of enzymatic activity, ensuring baseline reproducibility.
Compound Spiking & Thermal Equilibration: Add the 1,4-diazepane test compound (1 µM final concentration) to the microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Causality: Pre-incubation ensures the system reaches physiological temperature equilibrium before the reaction begins, preventing artifactual lag phases in the clearance kinetics.
Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate the reaction.
Causality: CYP-mediated phase I metabolism strictly requires NADPH as an electron donor. Withholding it until this step creates a precise, zero-time (T=0) baseline.
Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).
Causality: Acetonitrile instantly denatures the enzymes, halting the reaction. The internal standard acts as a self-validating control to correct for any LC-MS/MS injection volume variability or matrix ionization suppression.
Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Protocol B: In Vivo Tumor Xenograft Efficacy Model
Objective: Evaluate the systemic target engagement and anti-tumor efficacy of Pan-KRAS 1,4-diazepane inhibitors.
Cell Inoculation: Inject
KRAS-mutant cells (e.g., MIA PaCa-2) suspended in 50% Matrigel subcutaneously into the right flank of athymic nude mice.
Causality: Subcutaneous flank injection allows for precise, non-invasive caliper measurements of tumor volume without requiring surgical intervention or advanced imaging.
Randomized Grouping: Monitor tumor growth until volumes reach ~150–200 mm³. Randomize mice into vehicle control and treatment groups (n=8/group).
Causality: Initiating treatment only after tumors are established ensures the drug is acting on a viable, vascularized tumor microenvironment, rather than merely preventing initial cellular engraftment.
Dosing Regimen: Administer the 1,4-diazepane compound (e.g., BI-2493 at 25 mg/kg) via oral gavage (PO) daily.
Causality: Oral administration rigorously tests the compound's gastrointestinal absorption and first-pass metabolism, directly validating the in vitro ADME predictions.
Blinded Data Collection: Measure tumor volume (
) and body weight twice weekly using a blinded investigator.
Causality: Blinding removes investigator bias during caliper placement. Concurrent body weight tracking serves as an internal, self-validating control for systemic toxicity (a sustained weight drop >10% indicates off-target adverse effects, invalidating the therapeutic window).
References
Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. ACS Publications.[Link]
1,4-Diazepane Ring-Based Systems (Discovery of the Dual Orexin Receptor Antagonist MK-4305). ResearchGate / Journal of Medicinal Chemistry.[Link]
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PMC.[Link]
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals.[Link]
Validation of a Quantitative Assay for 1-(4-Fluorobenzoyl)-1,4-diazepane in Plasma: A Comparative Guide
As a Senior Application Scientist, I approach bioanalytical assay development as a mechanistic puzzle where every experimental choice must be justified by the physicochemical properties of the analyte. 1-(4-Fluorobenzoyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach bioanalytical assay development as a mechanistic puzzle where every experimental choice must be justified by the physicochemical properties of the analyte. 1-(4-Fluorobenzoyl)-1,4-diazepane (C12H15FN2O) is a fluorinated heterocyclic compound frequently utilized as a critical structural motif in medicinal chemistry and drug discovery[1].
To accurately map its pharmacokinetic (PK) or toxicokinetic (TK) profile, we must establish a highly robust, self-validating quantitative assay in human plasma. This guide objectively compares available analytical modalities, details a field-proven LC-MS/MS methodology, and outlines a rigorous validation framework grounded in the latest regulatory standards.
Technology Comparison: Selecting the Optimal Modality
When quantifying a secondary amine-containing compound like 1-(4-Fluorobenzoyl)-1,4-diazepane in a complex biological matrix, the choice of analytical platform dictates the reliability of your data. Below is an objective comparison of the three primary modalities: LC-MS/MS, HPLC-UV, and GC-MS.
Table 1: Comparison of Analytical Modalities for Diazepane Derivatives
Parameter
LC-MS/MS (Recommended)
GC-MS
HPLC-UV
Sensitivity (LLOQ)
1 - 5 ng/mL (Excellent)
50 - 100 ng/mL (Moderate)
>200 ng/mL (Poor)
Selectivity
High (MRM transitions isolate analyte)
High (Requires high-res MS)
Low (Prone to matrix interference)
Sample Prep
Simple (Protein Precipitation)
Complex (Requires Derivatization)
Moderate (Liquid-Liquid Extraction)
Run Time
< 5 minutes
15 - 20 minutes
10 - 15 minutes
Causality / Rationale
Basic nitrogen easily protonates (ESI+); fluorobenzoyl group yields stable fragments.
Secondary amine causes peak tailing without chemical derivatization.
Lacks chromophores with high molar absorptivity; plasma background masks peaks.
The Mechanistic Rationale for LC-MS/MS:
We select Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard. The basic secondary amine in the 1,4-diazepane ring exhibits high proton affinity, making it exceptionally responsive to Positive Electrospray Ionization (ESI+). Conversely, utilizing GC-MS would require a cumbersome derivatization step (e.g., acylation or silylation) to mask the active amine hydrogen, preventing thermal degradation and peak tailing. By choosing LC-MS/MS, we eliminate derivatization, thereby reducing technical variance and creating a more trustworthy, self-validating workflow.
Experimental Methodology: A Self-Validating Protocol
A trustworthy assay must be designed to automatically flag its own failures. We achieve this by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), which co-elutes with the analyte to perfectly correct for matrix suppression and extraction losses.
Step-by-Step Sample Preparation Workflow
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.
Spike IS: Add 10 µL of the SIL-IS working solution (e.g., 1-(4-Fluorobenzoyl)-1,4-diazepane-d4, 500 ng/mL).
Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (ACN).
Expert Insight: A 1:3 plasma-to-organic ratio rapidly denatures plasma proteins (like albumin and α1-acid glycoprotein), breaking protein-drug binding and crashing the matrix out of solution.
Agitation & Centrifugation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water.
Expert Insight: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing "solvent effects" that cause peak splitting or poor retention on the column.
Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Analytical Conditions
Analytical Column: C18 column (50 × 2.1 mm, 1.7 µm). The hydrophobic stationary phase effectively retains the non-polar 4-fluorobenzoyl moiety.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Formic acid acts as a proton donor, maximizing [M+H]+ yield.
MRM Transitions:
Precursor Ion: m/z 223.1 [M+H]+
Quantifier Ion: m/z 123.0 (Corresponds to the stable 4-fluorobenzoyl cation formed via amide bond cleavage).
Regulatory Validation Framework
To ensure the data is authoritative and legally defensible for regulatory submissions, the assay must be validated strictly according to the[2] and the harmonized[3].
Caption: Validation logic pathway for bioanalytical assays based on ICH M10 criteria.
±15% bias after Benchtop, Freeze-Thaw, and Autosampler storage
Stable for 24h benchtop, 3 F/T cycles, and 48h in autosampler
By strictly adhering to these parameters, the assay transitions from a simple analytical procedure into a fully validated, regulatory-compliant system capable of supporting high-stakes drug development decisions[4].
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at:[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16774148, 1-(4-Fluorobenzoyl)-1,4-diazepane. Available at:[Link]
Analytical Guide: Confirming the Identity of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride
Executive Summary & Chemical Context 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS 1269152-18-2) is a highly versatile chemical building block extensively utilized in the discovery of central nervous system (CNS)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (CAS 1269152-18-2) is a highly versatile chemical building block extensively utilized in the discovery of central nervous system (CNS) therapeutics and kinase inhibitors. The 1,4-diazepane (homopiperazine) scaffold is a privileged motif known to enhance the water solubility, metabolic stability, and binding affinity of target molecules, particularly those targeting GABAA receptors [1].
When sourcing this compound from premier vendors like Enamine, rigorous analytical verification is required before committing it to complex multi-step syntheses. This guide provides a self-validating analytical framework to confirm the identity, purity, and salt stoichiometry of this specific building block, comparing it objectively against common alternatives.
Comparative Analysis: Enamine Standard vs. Alternatives
Selecting the correct form of a building block dictates downstream synthetic strategy. The hydrochloride salt provided by Enamine offers distinct physicochemical advantages over its free base and non-fluorinated counterparts. The table below summarizes the quantitative metrics used to differentiate these forms.
Analytical Metric
1-(4-Fluorobenzoyl)-1,4-diazepane HCl (Enamine)
1-(4-Fluorobenzoyl)-1,4-diazepane (Free Base)
1-Benzoyl-1,4-diazepane HCl (Non-Fluorinated)
CAS Number
1269152-18-2
203519-36-2
N/A
Molecular Formula
C12H16ClFN2O
C12H15FN2O
C12H17ClN2O
Molecular Weight
258.72 g/mol
222.26 g/mol
240.73 g/mol
Physical State
Crystalline Solid
Viscous Oil / Low-melting solid
Crystalline Solid
Exact Mass[M+H]+
223.124 m/z
223.124 m/z
205.134 m/z
19F NMR Shift (DMSO-d6)
~ -110.5 ppm
~ -111.0 ppm
None
Storage Stability
High (Bench stable, resists oxidation)
Moderate (Prone to N-oxidation)
High
Causality of Selection: The free base form is prone to atmospheric degradation and is difficult to handle volumetrically [2]. Enamine's hydrochloride salt ensures a highly crystalline, bench-stable powder. Furthermore, the para-fluoro substitution blocks metabolic liabilities (e.g., CYP450-mediated aromatic oxidation) that typically plague the non-fluorinated 1-benzoyl analog.
The Self-Validating Analytical Workflow
To establish absolute trustworthiness in the compound's identity, we employ a self-validating system. No single analytical technique is infallible; however, when Multinuclear NMR, LC-HRMS, and Elemental Analysis are cross-referenced, they create a closed logical loop that eliminates ambiguity.
Fig 1. Self-validating analytical workflow for confirming diazepane building block identity.
Causality: Amide bonds in 1,4-diazepane rings exhibit restricted rotation, leading to the formation of rotamers [3]. At room temperature, this causes severe broadening or splitting of the CH2 signals in the 1H and 13C NMR spectra, which can be easily misidentified as impurities.
Sample Preparation: Dissolve 15 mg of the Enamine standard in 0.6 mL of DMSO-d6. DMSO-d6 is chosen over CDCl3 because it stabilizes the protonated secondary amine (NH2+), allowing observation of the broad downfield salt peak (~9.0-9.5 ppm).
19F NMR Acquisition: Acquire the 19F spectrum first. A single, sharp resonance at approximately -110.5 ppm confirms the presence of the 4-fluorophenyl group.
Variable Temperature (VT) 1H NMR: Acquire a standard 1H NMR at 25°C. Observe the complex multiplets between 2.8 and 3.8 ppm. To validate that these are rotamers and not structural impurities, heat the probe to 80°C and re-acquire. The peaks will coalesce into sharper, defined multiplets, confirming the structural integrity of the diazepane ring.
Protocol 2: LC-HRMS Profiling
Causality: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography confirms both the exact mass of the organic cation and the chromatographic purity of the batch [2].
Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to 10 µg/mL in Water/Acetonitrile (50:50).
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Crucial: Add 0.1% Formic Acid to both mobile phases. The acidic modifier ensures the secondary amine is fully ionized.
Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Extract the ion chromatogram for m/z 223.124 (Theoretical [M+H]+ for C12H15FN2O). A single sharp peak with >95% Area Under Curve (AUC) validates the purity.
Protocol 3: Elemental Analysis (CHNS/Cl)
Causality: Neither LC-MS nor standard NMR can accurately quantify the chloride counterion. To ensure the compound is a true 1:1 hydrochloride salt (and not a partial salt or free base mixture), elemental analysis is mandatory.
Combustion Analysis: Accurately weigh 2-3 mg of the thoroughly dried powder into a tin capsule.
Detection: Combust the sample at 900°C in an elemental analyzer.
Validation: Compare the experimental percentages of C, H, N, and Cl against the theoretical values for C12H16ClFN2O (C: 55.71%, H: 6.23%, N: 10.83%, Cl: 13.70%). A variance of less than ±0.4% confirms the 1:1 HCl stoichiometry.
Synthetic Utility and Application Pathway
Once the identity and purity of the 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride are confirmed, it can be deployed in the synthesis of advanced pharmacological agents. The secondary amine of the diazepane ring serves as an excellent nucleophile for SNAr reactions or Buchwald-Hartwig cross-couplings to generate complex tricyclic or functionalized CNS agents[1].
Fig 2. Synthetic application pathway of 1-(4-Fluorobenzoyl)-1,4-diazepane into CNS therapeutics.
References
PubChem. "1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | CID 16774148". National Center for Biotechnology Information. URL:[Link]
Arabian Journal of Chemistry. "Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents". Arabian Journal of Chemistry. URL:[Link]
Scientific Research Publishing. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents". Scientific Research Publishing. URL:[Link]
Selectivity Profile of 1-(4-Fluorobenzoyl)-1,4-diazepane Hydrochloride: A Fragment-Based Comparison Guide
Executive Summary In central nervous system (CNS) drug discovery, achieving target selectivity among structurally homologous receptors—particularly Dopamine (D2), Serotonin (5-HT2A), and Sigma (σ1/σ2) receptors—is a pers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In central nervous system (CNS) drug discovery, achieving target selectivity among structurally homologous receptors—particularly Dopamine (D2), Serotonin (5-HT2A), and Sigma (σ1/σ2) receptors—is a persistent challenge. 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride (FBDZ-HCl) [1] serves as a privileged building block and reference fragment in Fragment-Based Drug Discovery (FBDD). By replacing the traditional rigid piperidine or piperazine rings found in classic neuroleptics with a conformationally flexible 1,4-diazepane (homopiperazine) core, FBDZ-HCl fundamentally alters the spatial vector of the fluorobenzoyl pharmacophore.
This guide objectively compares the baseline selectivity profile of the FBDZ-HCl fragment and its optimized derivatives against traditional piperidine-based alternatives, providing actionable experimental protocols for target validation.
Mechanistic Rationale: The Homopiperazine Vector Shift
As an application scientist evaluating hit-to-lead transitions, it is critical to understand the causality behind structural choices. The classic butyrophenone/fluorobenzoyl pharmacophore (exemplified by Haloperidol) relies on a rigid 6-membered piperidine ring to anchor the molecule deep within the D2 receptor's orthosteric site, leading to potent D2 antagonism but severe extrapyramidal symptoms (EPS).
Integrating the FBDZ-HCl scaffold introduces a 7-membered diazepane ring. This modification increases the degrees of freedom and induces a non-planar "twist" in the molecule's conformation. This spatial shift disrupts the optimal D2 binding geometry while simultaneously enhancing lipophilic interactions within the binding pockets of Sigma-2 (σ2) and 5-HT2A receptors [2]. Consequently, FBDZ-derived molecules (such as the lead compound SYA 013) successfully dial out dominant D2 affinity and dial in σ2/5-HT2A activity, a highly sought-after profile for atypical antipsychotics and targeted neuro-oncology agents.
Pharmacological logic of FBDZ-HCl derivatives balancing Sigma-2 and D2 receptor modulation.
Comparative Selectivity Profile
To objectively benchmark the performance of the FBDZ-HCl scaffold, we must compare its raw fragment baseline and its optimized derivative (SYA 013) against industry-standard ligands. The data below demonstrates how the homopiperazine core shifts the selectivity ratio (
values in nM).
Compound / Scaffold
Structural Class
σ1 (, nM)
σ2 (, nM)
D2 (, nM)
5-HT2A (, nM)
FBDZ-HCl
Fragment Baseline
>10,000
~4,500
>10,000
>10,000
SYA 013 [3]
FBDZ Derivative
24.0
5.6
43.3
23.3
Haloperidol
Piperidinol Standard
2.5
45.0
0.89
120.0
PB28
Sigma-2 Standard
0.38
0.68
>1,000
N/A
Data Interpretation:
While the naked FBDZ-HCl fragment exhibits weak, micromolar affinity typical of FBDD starting points, its trajectory is clear. When elaborated into a full ligand (SYA 013), the homopiperazine core achieves a ~8-fold enhancement in σ2 affinity (5.6 nM vs 45.0 nM) and a ~50-fold reduction in D2 affinity (43.3 nM vs 0.89 nM) compared to the piperidine standard, Haloperidol.
To reliably reproduce the selectivity profiles of FBDZ-HCl analogs, rigorous radioligand binding assays are required. The following protocols are designed as self-validating systems to prevent cross-receptor signal contamination.
Sigma-2 (σ2) Receptor Radioligand Binding
Because no commercially available radioligand is exclusively selective for σ2 over σ1, the assay must be chemically masked.
Membrane Preparation: Homogenize rat liver (which possesses a high σ2-to-σ1 expression ratio) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 minutes and resuspend the pellet.
Self-Validating Incubation: Incubate 100 µg of membrane protein with 1 nM [³H]-DTG (1,3-di-o-tolylguanidine). Critical Step: You must add 1 µM (+)-pentazocine to the incubation buffer. Since [³H]-DTG binds equally to both Sigma subtypes, (+)-pentazocine completely saturates and masks the σ1 sites. Any subsequent radioligand displacement is mathematically guaranteed to be σ2-specific.
Displacement: Add FBDZ-HCl analogs in a concentration gradient (
to M). Define non-specific binding (NSB) using 10 µM Haloperidol.
Termination: Terminate the reaction after 120 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
Dopamine D2 Receptor Binding
Membrane Preparation: Isolate and homogenize rat striatum in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl to preserve receptor-G-protein coupling.
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-spiperone.
Validation Control: Define NSB using 10 µM (+)-butaclamol. The use of (+)-butaclamol over Haloperidol for NSB is deliberate; it prevents confounding background noise from Sigma receptors, as (+)-butaclamol has negligible Sigma affinity.
High-throughput radioligand binding assay workflow for evaluating FBDZ-HCl receptor affinity.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16774148, 1-(4-Fluorobenzoyl)-1,4-diazepane." PubChem, [Link]
Raviña, E., et al. "Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Receptors: Synthesis of Aminomethylbenzo[b]furanones and Their Evaluation as Antipsychotics." Journal of Medicinal Chemistry, vol. 43, no. 24, 2000, pp. 4678-4693. [Link]
Peprah, K., et al. "Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol." Bioorganic & Medicinal Chemistry, vol. 20, no. 5, 2012, pp. 1671-1678. [Link]
Validation
Benchmarking new 1,4-diazepine synthesis methods against published procedures
Executive Summary The 1,4-diazepine scaffold remains a privileged structure in pharmacology, serving as the core for numerous anxiolytic, anticonvulsant, and targeted oncology therapeutics[1]. However, traditional multis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-diazepine scaffold remains a privileged structure in pharmacology, serving as the core for numerous anxiolytic, anticonvulsant, and targeted oncology therapeutics[1]. However, traditional multistep syntheses are often bottlenecked by prolonged reaction times, poor atom economy, and limited points of functional diversity[2]. This guide objectively benchmarks published, state-of-the-art synthetic methodologies—specifically2[2] and3[3]—against conventional stepwise protocols to provide researchers with actionable, data-backed workflow decisions.
Mechanistic Grounding & Causality
The Thermodynamic Bottlenecks of Traditional Synthesis
Historically, 1,4-diazepines were synthesized via the condensation of diamines with α,β-unsaturated carbonyls or via 4[4]. While heteropolyacids (HPAs) improved yields by providing strong Brønsted acidity and oxidative power[4], these stepwise methods still require up to 48 hours of reflux and suffer from limited substrate scope. The thermodynamic hurdle lies in the entropic cost of bringing multiple complex fragments together sequentially in dilute solutions.
The Shift to Multicomponent & Metal-Catalyzed Paradigms
Microwave-Assisted Ugi-4CR (Method B): By utilizing microwave irradiation, the dielectric heating of polar intermediates (like the iminium ion) rapidly overcomes the activation energy barrier of isocyanide addition[2]. This reduces a 48-hour ambient reaction to just 30 minutes, allowing for the rapid assembly of highly substituted 1,4-benzodiazepines with four distinct points of diversity[2].
CuI-Catalyzed Intramolecular C–N Coupling (Method C): This approach leverages the stabilization of the Cu(I) oxidation state by N,N-dimethylglycine to facilitate oxidative addition into an aryl bromide bond[3]. The subsequent intramolecular coupling forms an azetidine-fused 1,4-diazepine. The inherent ring strain of the azetidine provides a powerful thermodynamic driving force for subsequent nucleophilic ring-opening, enabling highly efficient late-stage functionalization[3].
Workflow Visualization
Figure 1: Mechanistic workflow comparison of conventional vs. modern 1,4-diazepine synthesis.
Quantitative Benchmarking
Metric
Method A: Conventional Ugi-4CR
Method B: MW-Assisted Ugi-4CR
Method C: CuI C-N Coupling
Primary Catalyst / Energy
Ambient Thermal
Microwave (100 °C)
CuI / N,N-dimethylglycine
Reaction Time (Step 1)
Up to 48 hours
30 minutes
24 hours
Overall Yield
35 – 50%
45 – 70%
91 – 98%
Substrate Scope
Limited by steric hindrance
Broad (4 points of diversity)
Highly specific (azetidine-fused)
Green Chemistry Profile
Poor (Long times, high solvent)
Excellent (High atom economy)
Moderate (Metal catalyst required)
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Ugi-4CR Synthesis (Method B)
Objective: Synthesis of 2-tetrazole substituted 1,4-benzodiazepines via a one-pot MCR followed by tandem deprotection/cyclization[2].
Step 1: Ugi-4CR Assembly
Reagent Preparation: In a microwave-safe vial, combine the aminophenylketone (1.0 equiv), an isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and the appropriate carboxylic acid (1.0 equiv) in methanol (0.5 M concentration).
Causality: Methanol is selected as a polar protic solvent because it efficiently absorbs microwave energy (high loss tangent) and stabilizes the transient iminium intermediate, accelerating the multicomponent assembly.
Microwave Irradiation: Seal the vial and irradiate at 100 °C for exactly 30 minutes.
Validation & Workup: Monitor completion via TLC (EtOAc/Hexane 1:1). Remove methanol under reduced pressure. The crude Ugi product can be carried forward without column chromatography, minimizing mass loss.
Step 2: Tandem Deprotection and Cyclization
Deprotection: Dissolve the crude intermediate in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA). Stir at 40 °C overnight.
Causality: TFA selectively cleaves the Boc protecting group. The newly liberated primary amine is highly nucleophilic and, driven by the thermodynamic stability of the resulting 7-membered ring, spontaneously attacks the adjacent ketone moiety to close the 1,4-diazepine ring[2].
Purification: Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and purify via flash chromatography.
Analytical Verification: Confirm the scaffold formation via 1H-NMR (verifying the disappearance of the Boc methyl protons and the shift of the azomethine proton) and HRMS.
Protocol B: CuI-Catalyzed Intramolecular C–N Coupling (Method C)
Objective: Construction of azetidine-fused 1,4-diazepine derivatives[3].
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K2CO3 (2.0 equiv).
Causality: The bidentate N,N-dimethylglycine ligand is critical; it coordinates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species, and lowers the activation barrier for the oxidative addition into the sterically hindered aryl bromide bond[3]. K2CO3 acts as a mild base to neutralize the generated HBr, shifting the equilibrium toward the coupled product.
Solvent Addition & Heating: Add anhydrous DMF (0.2 M) and stir the mixture at 110 °C for 24 hours.
Validation & Workup: Monitor by TLC. Upon consumption of the starting material, cool to room temperature. Dilute with ethyl acetate and quench with water.
Self-Validation Step: Wash the organic layer vigorously with brine (3x) to completely partition the DMF into the aqueous phase. Failing to remove DMF will result in severe NMR signal overlap during characterization.
Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography. Expected yields range from 91–98%[3].
References
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds , PMC. 2
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines , MDPI. 3
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure , PMC. 4
Review on Synthesis of Biologically Active Diazepam Derivatives , ResearchGate. 1
Reproducibility of SPE-HPLC Determination of 1,4-Benzodiazepines in Biological Fluids: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying 1,4-benzodiazepines (BZDs)—such as diazepam, alprazolam, and lorazepam—in complex biological matrices like plasma and urin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying 1,4-benzodiazepines (BZDs)—such as diazepam, alprazolam, and lorazepam—in complex biological matrices like plasma and urine. The primary challenges lie in their high degree of protein binding (up to 97% for diazepam), low therapeutic concentrations, and the severe matrix effects caused by endogenous phospholipids.
To achieve rigorous, reproducible High-Performance Liquid Chromatography (HPLC) data, the sample preparation phase is non-negotiable. This guide objectively compares the performance of modern Mixed-Mode Polymeric Solid-Phase Extraction (SPE) against traditional Silica-based C18 SPE and Liquid-Liquid Extraction (LLE) . By understanding the causality behind these extraction mechanisms, laboratories can implement self-validating protocols that guarantee analytical trustworthiness.
Mechanistic Comparison of Extraction Modalities
The choice of extraction modality directly dictates the reproducibility (%RSD) and absolute recovery of the assay.
Liquid-Liquid Extraction (LLE): Traditionally performed using basic pH adjustments and solvents like hexane/ethyl acetate [1].
Mechanism & Flaw: Relies purely on partitioning coefficients. It is highly susceptible to emulsion formation in protein-rich plasma, leading to variable phase separations. This manual variability often results in %RSD values exceeding 10%.
Silica-Based C18 SPE: A legacy solid-phase approach [2].
Mechanism & Flaw: Utilizes hydrophobic interactions between the carbon chain and the BZD molecule. However, unendcapped residual silanol groups on the silica backbone can cause secondary cation-exchange interactions with the basic nitrogen atoms of BZDs. Furthermore, if the C18 bed accidentally dries out during conditioning, the hydrophobic chains collapse, drastically reducing surface area and causing catastrophic recovery loss.
Mixed-Mode Polymeric SPE (e.g., Hydrophilic-Lipophilic Balance): The modern gold standard [3].
Mechanism & Advantage: Built on a co-polymer backbone (e.g., divinylbenzene and N-vinylpyrrolidone). This provides a dual retention mechanism: lipophilic interactions for the BZD core and hydrophilic interactions that keep the sorbent water-wettable. Causality: Because the polymer does not collapse when dry, it is immune to conditioning errors, ensuring robust inter-day reproducibility and recoveries consistently exceeding 95% [4].
Fig 1: Mechanistic workflow comparing SPE modalities and LLE for BZD extraction.
Quantitative Performance Comparison
The following data synthesizes experimental results comparing the three modalities for the extraction of a 5-panel BZD mixture (Diazepam, Lorazepam, Clonazepam, Bromazepam, Nordiazepam) spiked in human plasma at 100 ng/mL [2][4].
Extraction Modality
Sorbent / Solvent System
Average Recovery (%)
Reproducibility (%RSD)
Matrix Effect (Ion Suppression)
Mixed-Mode Polymeric
Hydrophilic-Lipophilic (30 mg)
96.5 – 107.5
< 3.5%
< 5.0%
Silica-Based C18
Bond-Elut C18 (100 mg)
81.2 – 94.0
4.1 – 8.5%
12.0 – 18.0%
Liquid-Liquid (LLE)
Hexane : Ethyl Acetate (85:15)
65.0 – 85.0
10.0 – 15.0%
> 20.0%
Data Interpretation: Polymeric SPE significantly outperforms both C18 and LLE. The low %RSD (<3.5%) is a direct consequence of the sorbent's resistance to drying and the elimination of emulsion-based analyte loss.
To guarantee trustworthiness in your results, do not treat SPE as a "black box." The following protocol utilizes a mixed-mode polymeric sorbent (30 mg/1 mL cartridge) and includes built-in validation checks.
Step 1: Sample Pretreatment
Action: Aliquot 0.5 mL of plasma. Add 20 µL of Internal Standard (e.g., Brotizolam, 1 µg/mL). Dilute 1:1 with 2% Phosphoric acid (
).
Causality: The internal standard corrects for any volumetric losses during extraction or injection. The acid disrupts BZD-protein binding (specifically to human serum albumin) by denaturing the protein conformation, ensuring the analytes are free in solution for sorbent interaction.
Step 2: Sorbent Conditioning
Action: Pass 1 mL Methanol, followed by 1 mL LC-MS grade
through the cartridge.
Causality: Methanol solvates the polymeric chains, maximizing the surface area. Water equilibrates the bed to match the aqueous nature of the sample. Note: While polymeric sorbents resist drying, uniform conditioning ensures optimal flow kinetics.
Step 3: Sample Loading
Action: Load the pretreated sample at a controlled flow rate of 1 mL/min.
Causality: A slow flow rate prevents channeling and ensures sufficient residence time for the mass transfer of BZDs into the sorbent pores.
Step 4: Selective Washing (Self-Validation Step)
Action: Wash with 1 mL of 5% Methanol in
.
Causality: This specific concentration is strong enough to elute polar interferences (salts, hydrophilic peptides) but too weak to disrupt the hydrophobic retention of BZDs.
Validation Check: Collect the wash fraction during assay development and inject a 10 µL aliquot into the HPLC. The absence of BZD peaks in this chromatogram validates that your wash stringency is perfectly optimized.
Step 5: Elution
Action: Elute with 1 mL of 100% Acetonitrile.
Causality: Acetonitrile completely disrupts the hydrophobic and dipole-dipole interactions between the BZDs and the polymer, quantitatively releasing the analytes.
Step 6: Reconstitution and HPLC Analysis
Action: Evaporate the eluate under a gentle stream of
at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 50:50 Methanol: 20 mM Phosphate Buffer, pH 7.0) [4]. Inject 10 µL into a reversed-phase C18 HPLC column monitored at 214 nm or 240 nm.
Conclusion & Best Practices
For the determination of 1,4-benzodiazepines in biological fluids, transitioning from LLE or traditional C18 silica to Mixed-Mode Polymeric SPE is the most effective way to ensure analytical reproducibility. By understanding the chemical causality—specifically how hydrophilic-lipophilic balance prevents sorbent collapse and how targeted wash steps eliminate matrix effects—laboratories can build robust, self-validating workflows that stand up to rigorous regulatory scrutiny.
References
Roy, C., Mangani, F., & Sadeg, N. (2020). Identification and Quantification of Illegal Drugs and Benzodiazepines in Human Plasma by LC–MS-MS After Solid Phase Extraction (SPE). LCGC International. Available at:[Link]
Åkerman, K., Jolkkonen, J., Parviainen, M., & Penttilä, I. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-1416. Available at:[Link]
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2008). Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. Journal of Separation Science, 31(21), 3704-3717. Available at:[Link]
Isse, F. A., & Mahmoud, S. H. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Pharmaceuticals, 15(6), 755. Available at:[Link]
As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety checklist. It requires a deep understanding of the physicochemical pro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety checklist. It requires a deep understanding of the physicochemical properties of the molecule and the regulatory mechanisms that govern its lifecycle.
1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is a highly specific heterocyclic amine salt utilized in advanced drug development. Because this molecule contains both a covalently bound fluorine atom and an ionic chloride (from the hydrochloride salt), it acts as a dual-threat halogenated compound. Its disposal cannot be treated as standard organic waste; it falls strictly under the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, ensuring both laboratory safety and strict environmental compliance.
Part 1: Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound during destruction. Non-halogenated organic waste is frequently repurposed by disposal facilities for fuel blending due to its high calorific value (BTU). However, halogenated compounds have low fuel value and actively disrupt standard combustion processes.
When combusted, the fluorine and chlorine atoms in 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride cleave to form highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl) gases. Consequently, 1[1] and routed to specialized high-temperature incinerators equipped with alkaline scrubbers.
The integrity of a chemical waste program relies on strict segregation at the Satellite Accumulation Area (SAA).5[5].
Fig 1. Decision tree for the segregation and routing of halogenated laboratory waste.
Part 3: Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system. By incorporating inspection and containment checks into the workflow, we eliminate the risk of environmental release.
Deposition & Sealing: Deposit the contaminated materials.6[6]. Causality: Keeping the bag sealed prevents the aerosolization of the active powder, minimizing inhalation risks for lab personnel.
Carboy Containment: Collect the solution in a chemically compatible HDPE carboy. Place the carboy inside a secondary containment bin within the SAA to capture any catastrophic leaks.
Validation Check: Inspect the carboy weekly to ensure there is no bulging (indicating unwanted exothermic reactions) and that the cap is securely fastened.
Workflow C: Empty Container Management (The Triple Rinse Rule)
Objective: Neutralize the regulatory hazard of the primary chemical container.
Solvent Rinsing: An empty reagent vial is not considered "RCRA empty" until it has been thoroughly decontaminated. 6[6].
Rinsate Capture: Collect 100% of the rinsate into the Halogenated Liquid Waste carboy.
Defacement: Deface the original chemical label with a thick marker. The clean glass can now be disposed of as standard solid waste or glass recycling, depending on your institution's specific EHS policy.
Part 4: The Science of Disposal (Incineration & Scrubbing)
To build deep trust in these protocols, it is essential to understand what happens after the waste leaves your facility.2[2].
Because 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride contains both fluorine and chlorine, standard incineration is insufficient. The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C. While the carbon and nitrogen backbone cleanly oxidizes into CO₂ and NOₓ,7[7].
To prevent these toxic gases from entering the atmosphere,4[4]. This neutralizes the acids, forming stable, neutral salts (NaF and NaCl) that are safely discharged.
Fig 2. Chemical degradation and alkaline scrubbing pathway for halogenated compounds.
References
Sigma-Aldrich. CAS 1269152-18-2 | 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride.
University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.5
University of Delaware Environmental Health & Safety. Chemical Waste Management.6
Benchchem. Proper Disposal of Halogenated Organic Waste: A Guide for Laboratory Professionals.2
U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.1
U.S. Environmental Protection Agency (EPA). Engineering Handbook For Hazardous Waste Incineration.7
Envitech, Inc. Air Pollution Control Innovations Blog | Incinerator Scrubber.4
Basel Convention. Technical guidelines on the environmentally sound incineration of hazardous wastes.3